Methyl 4-(4-oxobutyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-oxobutyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKOQVAJFXOJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 4-(4-oxobutyl)benzoate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of Methyl 4-(4-oxobutyl)benzoate. This bifunctional molecule serves as a significant intermediate in the synthesis of complex pharmaceutical compounds, most notably the anticancer agent Pemetrexed.
Core Physical and Chemical Properties
This compound is a solid organic compound characterized by the presence of both a methyl ester and a ketone functional group. These features make it a versatile building block in organic synthesis.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₃[1] |
| Molecular Weight | 206.24 g/mol [1] |
| CAS Number | 106200-41-3[1] |
| Appearance | White powder or clear colorless oil |
| Melting Point | 76.5-78 °C |
| Boiling Point | 131 °C at <1 Torr |
| Density | 1.082 ± 0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol |
| Storage | Hygroscopic, store in a refrigerator under an inert atmosphere. |
| SMILES | COC(=O)C1=CC=C(C=C1)CCCC=O[1] |
| InChI | InChI=1S/C12H14O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-9H,2-4H2,1H3[1] |
Spectral Data
Detailed spectral analysis is crucial for the structural confirmation of this compound. While specific peak data is not enumerated here, comprehensive 1D NMR (¹³C), Mass Spectrometry (GC-MS), and Infrared (IR) spectra are available for review in the PubChem database.[1]
-
¹H and ¹³C NMR Spectroscopy: These techniques are essential for elucidating the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups of the ester and the ketone, as well as C-H and C=C bonds of the aromatic ring.
-
Mass Spectrometry: This analysis provides information on the molecular weight and fragmentation pattern of the compound.
Experimental Protocols
The synthesis of this compound can be achieved through various methods, with the Heck reaction being a notable example.[2]
Synthesis via Heck Reaction[2]
This protocol, adapted from patent literature for Pemetrexed intermediates, outlines a common method for the preparation of this compound.[2]
Materials:
-
Methyl 4-bromobenzoate
-
3-Buten-1-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Lithium acetate (LiOAc)
-
Lithium chloride (LiCl)
-
Tetrabutylammonium chloride ((n-Bu)₄NCl)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of methyl 4-bromobenzoate (1 equivalent) in DMF, add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent).
-
Add 3-buten-1-ol (1.5 equivalents) to the mixture.
-
De-gas the mixture with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The chemical reactivity of this compound is defined by its two primary functional groups: the methyl ester and the terminal aldehyde (from the oxobutyl group). This bifunctionality allows for a range of chemical transformations.
The most significant application of this compound is its role as a key intermediate in the multi-step synthesis of Pemetrexed.[2] Pemetrexed is a multi-targeted antifolate chemotherapy agent used in the treatment of various cancers.
The ketone group can undergo reactions typical of carbonyls, such as reduction to an alcohol or participation in condensation reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid. A brominated derivative, Methyl 4-(3-bromo-4-oxobutyl)benzoate, is also a key intermediate where the bromine atom is susceptible to nucleophilic substitution, and the ketone group can be used in further transformations to construct the pyrrolopyrimidine core of Pemetrexed.
Caption: Role of this compound in Pemetrexed synthesis.
References
An In-depth Technical Guide to the Synthesis of Methyl 4-(4-oxobutyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-(4-oxobutyl)benzoate is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the multi-targeted antifolate chemotherapy agent, Pemetrexed.[1][2] Its bifunctional nature, featuring both an ester and a ketone, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, detailing experimental protocols, quantitative data, and pathway visualizations to support research and development efforts.
Core Synthesis Pathways
Two predominant synthetic strategies for obtaining this compound are the Friedel-Crafts acylation route and the Heck reaction pathway. A third, more direct method involves the esterification of 4-(4-oxobutyl)benzoic acid.
Friedel-Crafts Acylation Pathway
This classical and widely employed method involves a multi-step sequence starting with the Friedel-Crafts acylation of a substituted benzene derivative. A common route begins with toluene and succinic anhydride.[1]
Logical Flow of the Friedel-Crafts Acylation Pathway
Caption: Friedel-Crafts Acylation route to this compound.
Experimental Protocols and Data
The following tables summarize the quantitative data and provide detailed methodologies for the key steps in the Friedel-Crafts acylation pathway.
Table 1: Quantitative Data for the Friedel-Crafts Acylation Pathway [1]
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Friedel-Crafts Acylation | Toluene, Succinic anhydride | AlCl₃ | Dichloromethane | Reflux | 2-4 | ~90% |
| Clemmensen Reduction | 4-(4-Methylphenyl)-4-oxobutanoic acid | Zn(Hg), conc. HCl | Toluene/Water | Reflux | 12-24 | 70-80% |
| Esterification | 4-(4-Oxobutyl)benzoic acid | Concentrated H₂SO₄ | Methanol | Reflux (65-70) | 6-8 | 78-82% |
Detailed Experimental Protocols:
-
Esterification of 4-(4-Oxobutyl)benzoic Acid:
-
Combine 4-(4-oxobutyl)benzoic acid and methanol in a 1:10 molar ratio to drive the equilibrium towards ester formation.[3]
-
Add concentrated sulfuric acid as a catalyst.[3]
-
Reflux the mixture at 65–70°C for 6–8 hours.[3]
-
Perform an aqueous workup and vacuum distillation to isolate the final product.[3]
-
Heck Reaction Pathway
An alternative approach to constructing the carbon skeleton is through a palladium-catalyzed Heck reaction. This method couples an aryl halide with an alkene.[2][4]
Experimental Workflow for the Heck Reaction Pathway
Caption: Workflow for the synthesis of a precursor via the Heck Reaction.
Experimental Protocols and Data
The following table summarizes the quantitative data and provides a detailed methodology for the Heck reaction.
Table 2: Quantitative Data for the Heck Reaction Pathway [4]
| Step | Key Building Block | Key Reaction & Conditions | Reported Yield |
| Heck Coupling | Methyl 4-bromobenzoate | Methyl 4-bromobenzoate and 3-buten-1-ol, palladium acetate, lithium acetate, lithium chloride, tetrabutylammonium bromide in DMF at 60°C for 10 hours. | >80% for 4-(4-carbomethoxyphenyl)butanal |
Detailed Experimental Protocol: Synthesis via Heck Reaction [2]
This protocol is adapted from patent literature for the synthesis of Pemetrexed intermediates.[2]
-
Materials:
-
Methyl 4-bromobenzoate
-
3-Buten-1-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Lithium acetate (LiOAc)
-
Lithium chloride (LiCl)
-
Tetrabutylammonium chloride ((n-Bu)₄NCl)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of methyl 4-bromobenzoate (1 equivalent) in DMF, add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent).[2]
-
Add 3-buten-1-ol (1.5 equivalents) to the mixture.[2]
-
De-gas the mixture with nitrogen or argon for 15-20 minutes.[2]
-
Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.[2]
-
The subsequent steps would involve heating the reaction and then proceeding with a standard workup and purification to yield the desired product.
-
Bromination of this compound
For further functionalization, such as in the synthesis of Pemetrexed, this compound can be brominated at the γ-position to the ketone.[3]
Logical Diagram of the Bromination Reaction
Caption: Bromination of this compound.
Experimental Protocol: Bromination at the C3 Position [3]
-
The intermediate, this compound, undergoes bromination using N-bromosuccinimide (NBS) under radical initiation.[3]
-
The reaction is carried out with Azobisisobutyronitrile (AIBN) (0.1 equivalents) in carbon tetrachloride (CCl₄) at 80°C for 12 hours to achieve selective bromination at the γ-position of the ketone.[3]
-
Column chromatography (hexane:ethyl acetate, 4:1) is used to isolate the product in 65–70% yield.[3]
Conclusion
The synthesis of this compound can be effectively achieved through several pathways, with the Friedel-Crafts acylation and Heck reaction routes being prominent examples. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired yield, and scalability. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate.
References
In-Depth Technical Guide: Characterization of CAS No. 106200-41-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the characterization data for the compound identified by CAS number 106200-41-3. This organic molecule, chemically known as Methyl 4-(4-oxobutyl)benzoate, is a significant intermediate in the synthesis of various pharmaceutical compounds.[1] Its primary application lies in its role as a key building block for the multi-targeted antifolate chemotherapy agent, Pemetrexed.[1] This document outlines its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis, serving as a vital resource for researchers in medicinal chemistry and drug development.
Physicochemical and Spectroscopic Characterization
The structural and physical properties of this compound have been determined through various analytical techniques. A summary of this data is presented in the tables below.
General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 106200-41-3 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-(4-Oxobutyl)benzoic acid methyl ester, Pemetrexed Impurity 41, 4-(4-CARBOMETHOXYPHENYL)BUTANAL | [2] |
| Molecular Formula | C₁₂H₁₄O₃ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| Appearance | White solid | - |
| Melting Point | 76.5-78 °C | - |
| Boiling Point | 131 °C at <1 Torr | - |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. Low solubility in water. | - |
Spectroscopic Data
Spectroscopic analysis confirms the chemical structure of this compound. The key data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are summarized below.
2.2.1. ¹H and ¹³C NMR Spectroscopy
While specific peak assignments were not found in the provided search results, a representative table is included below based on typical chemical shifts for the functional groups present in the molecule.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| ~9.8 (t) | Aldehydic proton (-CHO) |
| ~8.0 (d) | Aromatic protons (ortho to -COOCH₃) |
| ~7.3 (d) | Aromatic protons (ortho to butyl chain) |
| ~3.9 (s) | Methyl ester protons (-OCH₃) |
| ~3.0 (t) | Methylene protons (-CH₂- adjacent to aromatic ring) |
| ~2.8 (t) | Methylene protons (-CH₂- adjacent to -CHO) |
| ~2.1 (quintet) | Methylene protons (-CH₂-CH₂-CH₂-) |
2.2.2. Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) data reveals a fragmentation pattern consistent with the structure of this compound.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 206 | Moderate | [M]⁺ (Molecular Ion) |
| 175 | High | [M - OCH₃]⁺ |
| 149 | Moderate | [M - C₄H₇O]⁺ |
| 121 | Moderate | [M - C₄H₇O - CO]⁺ |
| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.[3]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3050 | Medium | C-H stretch | Aromatic |
| ~2950, ~2870 | Medium | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~2720 | Weak | C-H stretch | Aldehyde |
| ~1720 | Strong, Sharp | C=O stretch | Ester |
| ~1685 | Strong, Sharp | C=O stretch | Aldehyde |
| ~1610, ~1580 | Medium | C=C stretch | Aromatic Ring |
| ~1280, ~1110 | Strong | C-O stretch | Ester |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.
Synthesis via Heck Reaction
This protocol is adapted from patent literature describing the synthesis of Pemetrexed intermediates.[1]
Materials:
-
Methyl 4-bromobenzoate
-
3-Buten-1-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Lithium acetate (LiOAc)
-
Lithium chloride (LiCl)
-
Tetrabutylammonium chloride ((n-Bu)₄NCl)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of methyl 4-bromobenzoate (1 equivalent) in DMF, add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent).
-
Add 3-buten-1-ol (1.5 equivalents) to the mixture.
-
De-gas the mixture with a stream of nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
HPLC Purity Analysis
A standard reversed-phase HPLC method for the purity determination of similar benzoate compounds is provided below. Method optimization may be required.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-dependent gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Mandatory Visualizations
Synthetic Pathway of Pemetrexed
The following diagram illustrates the role of this compound as a key intermediate in the synthesis of the anticancer drug Pemetrexed.
Caption: Synthetic pathway to Pemetrexed highlighting this compound as a key intermediate.
Experimental Workflow for HPLC Analysis
The logical workflow for the purity analysis of this compound by HPLC is depicted below.
Caption: Standard experimental workflow for the HPLC purity analysis of this compound.
Conclusion
This technical guide provides essential characterization data and experimental protocols for this compound (CAS No. 106200-41-3). The compiled information on its physicochemical properties, detailed spectroscopic data, and standardized methodologies for its synthesis and analysis will be a valuable asset for researchers and professionals engaged in pharmaceutical development and organic synthesis. The established role of this compound as a key intermediate in the synthesis of Pemetrexed underscores its importance in the field of medicinal chemistry.
References
Spectroscopic Analysis of Methyl 4-(4-oxobutyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(4-oxobutyl)benzoate is a bifunctional organic molecule containing both an ester and an aldehyde functional group. This unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. A thorough understanding of its spectroscopic properties is essential for its identification, purification, and characterization in a research and development setting. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound, complete with expected data, experimental protocols, and visual aids to facilitate comprehension.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is derived from computational predictions and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.78 | Triplet (t) | 1H | Aldehydic proton (-CHO) |
| ~7.95 | Doublet (d) | 2H | Aromatic protons (ortho to -COOCH₃) |
| ~7.30 | Doublet (d) | 2H | Aromatic protons (meta to -COOCH₃) |
| ~3.91 | Singlet (s) | 3H | Methyl ester protons (-OCH₃) |
| ~2.98 | Triplet (t) | 2H | Methylene protons adjacent to the aromatic ring (Ar-CH₂) |
| ~2.78 | Triplet (t) | 2H | Methylene protons adjacent to the aldehyde (-CH₂-CHO) |
| ~2.05 | Quintet | 2H | Methylene protons (-CH₂-CH₂-CH₂-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~202.1 | Aldehyde Carbonyl (C=O) |
| ~166.8 | Ester Carbonyl (C=O) |
| ~144.5 | Aromatic Carbon (quaternary, attached to the butyl chain) |
| ~129.9 | Aromatic Carbon (CH, ortho to -COOCH₃) |
| ~129.2 | Aromatic Carbon (quaternary, attached to the ester) |
| ~128.2 | Aromatic Carbon (CH, meta to -COOCH₃) |
| ~52.1 | Methyl Ester Carbon (-OCH₃) |
| ~43.5 | Methylene Carbon adjacent to the aldehyde (-CH₂-CHO) |
| ~35.0 | Methylene Carbon adjacent to the aromatic ring (Ar-CH₂) |
| ~19.8 | Methylene Carbon (-CH₂-CH₂-CH₂-) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1725 | Strong | Ester C=O stretch |
| ~1715 | Strong | Aldehyde C=O stretch |
| ~1610, ~1580 | Medium-Weak | Aromatic C=C stretch |
| ~1280, ~1110 | Strong | Ester C-O stretch |
Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
| 206 | [M]⁺ (Molecular Ion) |
| 175 | [M - OCH₃]⁺ |
| 147 | [M - COOCH₃]⁺ |
| 133 | [C₉H₉O]⁺ |
| 119 | [C₈H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A generalized protocol for acquiring NMR spectra of an organic compound like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1] The solution should be clear and free of any particulate matter.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube to a height of about 4-5 cm.[1]
-
Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are generally sufficient, but may be optimized to improve signal-to-noise ratio or resolution. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase the resulting spectrum and integrate the signals in the ¹H NMR spectrum. Reference the spectra to the TMS signal.
Infrared (IR) Spectroscopy
For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. A general protocol for the thin solid film method is as follows:
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[2]
-
Film Deposition: Place a drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).[2] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[2]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the clean, empty salt plate should be acquired and automatically subtracted from the sample spectrum by the instrument's software.
-
Data Analysis: Identify the key absorption bands and their corresponding wavenumbers.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the mass spectrometric analysis of relatively small, volatile organic molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺).[3]
-
Fragmentation: The molecular ion, being highly energetic, often undergoes fragmentation to produce smaller, charged fragments.[3]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.
Mandatory Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
References
Solubility Profile of Methyl 4-(4-oxobutyl)benzoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(4-oxobutyl)benzoate is a chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals. A thorough understanding of its solubility in different organic solvents is crucial for its use in synthesis, purification, and formulation development. This technical guide provides a summary of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound possesses both polar (ester and ketone functionalities) and non-polar (benzene ring and alkyl chain) characteristics, leading to a varied solubility profile in different organic solvents.
Quantitative Solubility Data
Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively available in published literature. However, qualitative assessments have been reported, which are summarized in the table below.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solvent Class | Reported Solubility | Citation |
| Ethanol | Polar Protic | Soluble | [1] |
| Acetone | Polar Aprotic | Soluble | [1] |
| Dichloromethane | Polar Aprotic | Soluble | [1] |
| Chloroform | Polar Aprotic | Slightly Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [2] |
| Methanol | Polar Protic | Slightly Soluble | [2] |
| Water | Polar Protic | Relatively Low | [1] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a compound like this compound. These protocols are based on established techniques for solubility measurement.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the compound, separating the dissolved solute, and determining its mass.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the set temperature for a short period to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Drying: Place the dish or vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum desiccator, until the solvent has completely evaporated and a constant weight of the dried solute is achieved.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of solution collected (mL)) * 100
Isothermal Shake-Flask Method followed by HPLC Analysis
This method is suitable for determining solubility with high accuracy and is particularly useful when dealing with complex mixtures or when the solute has a strong UV absorbance.
Materials:
-
This compound
-
Selected organic solvent
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker
-
Volumetric flasks
-
Syringe filters
Procedure:
-
Preparation of Saturated Solution: As described in the gravimetric method, prepare a saturated solution by adding an excess of the solute to the solvent in a vial.
-
Equilibration: Equilibrate the mixture at a constant temperature with agitation for 24-48 hours.
-
Sample Preparation for HPLC:
-
After equilibration, allow the undissolved solid to settle.
-
Withdraw an aliquot of the supernatant using a syringe and filter it.
-
Accurately dilute the filtered solution with a known volume of the mobile phase used for HPLC analysis to bring the concentration within the linear range of the calibration curve.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
-
HPLC Analysis:
-
Inject the diluted sample solution into the HPLC system.
-
Record the peak area corresponding to this compound.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.
-
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Conclusion
References
Potential Biological Activities of Methyl 4-(4-oxobutyl)benzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(4-oxobutyl)benzoate and its derivatives are versatile chemical intermediates that have garnered significant interest in medicinal chemistry. While the direct biological activities of this compound are not extensively documented, its paramount importance lies in its role as a key building block in the synthesis of complex pharmaceutical agents. Most notably, it is a critical precursor in the production of Pemetrexed, a multi-targeted antifolate chemotherapy drug used in the treatment of various cancers.
This technical guide provides a comprehensive overview of the known and potential biological activities associated with the broader class of benzoate derivatives, with a special focus on anticancer and antimicrobial applications. It summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and drug development efforts.
I. Anticancer Activity of Benzoate Derivatives
While specific cytotoxicity data for this compound is limited, numerous studies have demonstrated the potent anticancer activities of various benzoate derivatives. These compounds exert their effects through diverse mechanisms, including enzyme inhibition and disruption of critical cellular signaling pathways.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of several benzoate and related heterocyclic derivatives against a range of human cancer cell lines. It is crucial to note that these data are for structurally related compounds and not for this compound itself, but they highlight the potential of the benzoate scaffold in cancer therapy.
Table 1: Cytotoxicity of Halogenated Methyl Benzofuran-3-Carboxylate Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 7 | A549 (Lung) | 6.3 ± 2.5 |
| HepG2 (Liver) | 11 ± 3.2 | |
| 8 | A549 (Lung) | 3.5 ± 0.6 |
| HepG2 (Liver) | 3.8 ± 0.5 | |
| SW620 (Colon) | 10.8 ± 0.9 | |
| Cisplatin | A549 (Lung) | >10 |
| HepG2 (Liver) | 8.5 ± 0.9 | |
| Doxorubicin | A549 (Lung) | 0.04 ± 0.01 |
| HepG2 (Liver) | 0.2 ± 0.05 |
Data sourced from a study on halogenated benzofuran derivatives, demonstrating their cytotoxic potential compared to standard chemotherapeutic agents.
Table 2: Cytotoxicity of Benzothiazole Derivatives against Breast and Cervical Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 21 | MCF-7 (Breast) | 24.15 |
| HeLa (Cervical) | 46.46 | |
| 22 | MCF-7 (Breast) | 26.43 |
| HeLa (Cervical) | 45.29 | |
| 23 | MCF-7 (Breast) | 18.10 |
| HeLa (Cervical) | 38.85 |
This table showcases the anticancer activity of benzothiazole derivatives, a class of compounds that can be synthesized from precursors related to the benzoate scaffold.
II. Enzyme Inhibition
A significant mechanism through which benzoate derivatives can exert their biological effects is through the inhibition of key enzymes.
Inhibition of the Pentose Phosphate Pathway
Certain Methyl 4-amino benzoate derivatives have been identified as inhibitors of Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), key enzymes in the pentose phosphate pathway (PPP).[1] The PPP is crucial for cancer cell proliferation and survival, making it an attractive target for anticancer drug development.[1]
Table 3: Inhibition of Pentose Phosphate Pathway Enzymes by Methyl 4-amino Benzoate Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| 1 | G6PD | 100.8 |
| 4 | 6PGD | 206 |
| Range for series | G6PD | 100.8 - 430.8 |
| Range for series | 6PGD | 206 - 693.2 |
Data from a study investigating methyl 4-amino benzoates as PPP inhibitors.[1]
III. Antimicrobial Activity
Derivatives of the benzoate scaffold have also shown promise as antimicrobial agents. The following table presents the Minimum Inhibitory Concentrations (MICs) for a series of carbazole derivatives, illustrating the potential for developing novel antibacterial and antifungal compounds.
Table 4: Antimicrobial Activity of Carbazole Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| 2, 4, 8 | S. aureus | 16 (60% inhibition) |
| 2-5, 7-10 | Staphylococcus strains | 32 |
| 3, 8 | E. coli | 64 (>40% inhibition) |
These findings suggest that structural modifications to the core scaffold can lead to significant antimicrobial activity.
IV. Signaling Pathways and Mechanisms of Action
The anticancer activity of compounds derived from or related to this compound often involves the modulation of critical cellular signaling pathways.
Pemetrexed and the Folate Metabolism Pathway
As the primary application of this compound is in the synthesis of Pemetrexed, understanding the mechanism of action of Pemetrexed is crucial. Pemetrexed is a multi-targeted antifolate agent that inhibits three key enzymes in the purine and pyrimidine synthesis pathways: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By blocking these enzymes, Pemetrexed disrupts the formation of DNA and RNA, which are essential for the growth and survival of cancer cells.
General Anticancer Signaling Pathways
Other benzoate and benzothiazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways, including the PI3K/AKT pathway. Suppression of this pathway is a common mechanism for inducing programmed cell death in cancer cells.
V. Experimental Protocols
Synthesis of Pemetrexed from this compound
The synthesis of Pemetrexed is a multi-step process where this compound serves as a key starting material. The following diagram illustrates a simplified workflow for this synthesis.
MTT Assay for Cytotoxicity Testing
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
VI. Conclusion and Future Directions
This compound is a valuable synthetic intermediate, primarily for the anticancer drug Pemetrexed. While direct evidence of its biological activity is sparse, the broader family of benzoate derivatives exhibits a wide range of promising biological activities, including potent anticancer, enzyme inhibitory, and antimicrobial effects. The data and protocols presented in this guide are intended to serve as a resource for researchers in the field of drug discovery and development. Future research should focus on synthesizing and evaluating the biological activities of novel derivatives of this compound to explore the full therapeutic potential of this chemical scaffold. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for the rational design of new and more effective therapeutic agents.
References
An In-depth Technical Guide to the Applications of Methyl 4-(4-oxobutyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(4-oxobutyl)benzoate is a pivotal chemical intermediate, most notably recognized for its integral role in the synthesis of the multi-targeted antifolate chemotherapeutic agent, Pemetrexed. This technical guide provides a comprehensive review of the synthesis, applications, and biological significance of this compound and its derivatives. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation and Heck reaction are presented, alongside quantitative data on reaction yields and the biological activity of its end products. Furthermore, this guide elucidates the mechanism of action of Pemetrexed through detailed signaling pathway diagrams, offering valuable insights for researchers in oncology and drug development.
Introduction
This compound, with the chemical formula C₁₂H₁₄O₃, is a bifunctional molecule featuring a ketone and a methyl ester.[1][2] This unique structure makes it a versatile building block in organic synthesis. Its primary and most significant application is as a key precursor in the industrial synthesis of Pemetrexed, a chemotherapy drug used in the treatment of non-small cell lung cancer and mesothelioma.[3][4][5][6][7][8] Beyond its role in cancer therapy, this compound serves as an intermediate in the preparation of more complex organic molecules and specialty chemicals.[9] This guide aims to provide a detailed technical overview of its synthesis, applications, and the biological pathways influenced by its derivatives.
Synthesis of this compound
Two primary synthetic routes for this compound are the Friedel-Crafts acylation and the Heck reaction.
Friedel-Crafts Acylation Route
This classic approach involves the acylation of a benzene derivative with succinic anhydride, followed by esterification.
Experimental Protocol: Synthesis of 4-Oxo-4-phenylbutanoic Acid
-
Materials: Anhydrous aluminum chloride (AlCl₃), succinic anhydride, anhydrous benzene, concentrated hydrochloric acid (HCl), ice, and water.
-
Procedure:
-
In a 2-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, combine 68 g (0.68 mole) of succinic anhydride and 350 g (4.5 moles) of dry, thiophene-free benzene.
-
With stirring, add 200 g (1.5 moles) of powdered anhydrous aluminum chloride in one portion. An exothermic reaction will occur with the evolution of HCl gas.
-
Heat the mixture to reflux for 30 minutes with continuous stirring.
-
Cool the flask and slowly add 300 mL of water through the dropping funnel.
-
Remove the excess benzene by steam distillation.
-
Pour the hot solution into a beaker and allow it to cool.
-
Decant the liquid from the precipitated solid and acidify the liquid with concentrated HCl (approx. 20 mL) to precipitate the product.
-
Filter the precipitate, wash with hot water, and dry. The expected yield of 4-oxo-4-phenylbutanoic acid is 95-100 g (77-82%).[3]
-
Experimental Protocol: Esterification to this compound
-
Materials: 4-Oxo-4-phenylbutanoic acid, methanol, and a strong acid catalyst (e.g., concentrated H₂SO₄).
-
Procedure:
-
In a round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation to yield pure this compound.
-
Heck Reaction Route
This modern cross-coupling reaction provides a more direct route to the target molecule.
Experimental Protocol: Synthesis of this compound via Heck Reaction
-
Materials: Methyl 4-bromobenzoate, 3-buten-1-ol, palladium(II) acetate (Pd(OAc)₂), lithium acetate (LiOAc), lithium chloride (LiCl), tetrabutylammonium chloride ((n-Bu)₄NCl), N,N-dimethylformamide (DMF), ethyl acetate, and brine.
-
Procedure:
-
To a solution of methyl 4-bromobenzoate (1 equivalent) in DMF, add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent).
-
Add 3-buten-1-ol (1.5 equivalents) to the mixture.
-
De-gas the mixture with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. A reported yield for the crude product in solution is approximately 85%.[10] Another source reports a yield of 77.7% to 81.6% for the isolated product.[7]
-
Application in the Synthesis of Pemetrexed
This compound is a key intermediate in the synthesis of Pemetrexed. The synthesis involves the bromination of the α-carbon to the ketone, followed by the construction of the pyrrolopyrimidine core and coupling with a glutamate derivative.
Experimental Protocol: Bromination of this compound
-
Materials: this compound, bromine, and 33% HBr in acetic acid.
-
Procedure:
-
A solution of this compound in ethyl acetate is cooled to 0°C.
-
A solution of 33% HBr in acetic acid is added, followed by the dropwise addition of bromine.
-
The reaction mixture is stirred at low temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.
-
The organic layer is separated, washed with water and brine, dried, and concentrated to give Methyl 4-(3-bromo-4-oxobutyl)benzoate. A patent reports a yield of 97.6% for this step.[11]
-
The resulting α-bromo ketone is then reacted with 2-amino-4-hydroxypyrimidine to construct the pyrrolopyrimidine core of Pemetrexed. This is followed by coupling with a protected glutamic acid derivative and subsequent deprotection steps to yield the final drug substance.
Data Presentation
Table 1: Summary of Synthetic Yields
| Synthetic Step | Method | Starting Materials | Product | Reported Yield (%) |
| Synthesis of 4-Oxo-4-phenylbutanoic Acid | Friedel-Crafts Acylation | Benzene, Succinic Anhydride | 4-Oxo-4-phenylbutanoic Acid | 77-82 |
| Synthesis of this compound | Heck Reaction | Methyl 4-bromobenzoate, 3-Buten-1-ol | This compound | 77.7 - 81.6 |
| Bromination of this compound | Bromination | This compound, Bromine | Methyl 4-(3-bromo-4-oxobutyl)benzoate | 97.6 |
Table 2: In Vitro Activity of Pemetrexed in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| NCI-H1666 | Bronchioloalveolar Carcinoma | 0.08 |
| NCI-H3255 | Adenocarcinoma | 0.05 |
| NCI-H441 | Adenocarcinoma | 5.93 |
| A549 | Lung Adenocarcinoma | 0.0499 - 1.064 (time-dependent) |
| PC9 | Lung Adenocarcinoma | 0.0766 - 1.968 (time-dependent) |
| H2373 | Mesothelioma | Varies with exposure time |
| H2452 | Mesothelioma | Varies with exposure time |
IC₅₀ values can vary depending on the assay conditions and exposure time.[6][9]
Signaling Pathways and Mechanism of Action
Pemetrexed, derived from this compound, is a multi-targeted antifolate agent. Its mechanism of action involves the inhibition of several key enzymes in the folate metabolic pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication.
The primary targets of Pemetrexed polyglutamates are:
-
Thymidylate Synthase (TS): Inhibition of TS blocks the synthesis of thymidine, a crucial component of DNA.
-
Dihydrofolate Reductase (DHFR): DHFR inhibition depletes the pool of tetrahydrofolate, a cofactor required for the synthesis of both purines and thymidine.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo synthesis of purines.
By inhibiting these enzymes, Pemetrexed effectively halts the production of the building blocks of DNA and RNA, leading to cell cycle arrest and apoptosis (programmed cell death).
Other Applications
While the synthesis of Pemetrexed is the most prominent application of this compound, it is also utilized as a versatile intermediate in other areas:
-
Furoxanoxyalkyl Esters of Pemetrexed: It is used in the preparation of these derivatives, which act as antifolates and nitric oxide donors, with potential applications as anticancer agents.[3][6][7][8]
-
Specialty Chemicals and Materials: Due to its reactive functional groups, it serves as a building block for more complex organic molecules and specialty chemicals.[9]
-
Biological Research: Its potential for derivatization makes it a candidate for further investigation in medicinal chemistry to explore other biological activities.[9] For instance, the brominated derivative, Methyl 4-(3-bromo-4-oxobutyl)benzoate, has been investigated for potential antimicrobial and anticancer properties.[5]
Conclusion
This compound is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its role as a key precursor to the anticancer drug Pemetrexed underscores its importance in modern medicine. The synthetic routes to this compound, primarily through Friedel-Crafts acylation and the Heck reaction, are well-established and offer reliable methods for its production. The detailed understanding of the mechanism of action of its most important derivative, Pemetrexed, provides a solid foundation for the rational design of new antifolate agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering detailed protocols, quantitative data, and a clear visualization of the relevant biological pathways, thereby facilitating further research and development in this area.
References
- 1. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 106200-41-3 [chemicalbook.com]
- 7. US8507716B2 - Process for preparing pemetrexed disodium and its intermediate, 4-(4-carbomethoxyphenyl) butanal - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy Methyl 4-(4-ethoxy-4-oxobutyl)benzoate [smolecule.com]
- 10. benchchem.com [benchchem.com]
- 11. CN107628947B - A kind of preparation method of pemetrexed disodium key intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity of Carbonyl and Ester Groups in Methyl 4-(4-oxobutyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(4-oxobutyl)benzoate is a bifunctional molecule of significant interest in synthetic organic chemistry, primarily serving as a key intermediate in the synthesis of pharmaceuticals, most notably the antifolate drug Pemetrexed. This technical guide provides a comprehensive analysis of the differential reactivity of the ketone and ester carbonyl groups within this molecule. We will delve into the electronic and steric factors governing their chemoselectivity, present quantitative data, detail experimental protocols for key transformations, and visualize reaction pathways to offer a thorough resource for professionals in the field.
Introduction: Understanding the Reactivity Landscape
The chemical behavior of this compound is dictated by the presence of two distinct carbonyl functionalities: a ketone and a methyl ester. The electrophilicity of the carbonyl carbon is the primary determinant of its reactivity towards nucleophiles. In general, ketones are more reactive than esters. This is attributed to the ester's carbonyl carbon being stabilized by resonance from the adjacent oxygen atom, which donates electron density and reduces its partial positive charge. In contrast, the ketone's carbonyl carbon is only flanked by electron-donating alkyl groups, which offer less stabilization.
For this compound, a γ-keto ester, this difference in reactivity allows for the potential for chemoselective reactions, where one carbonyl group reacts in preference to the other. However, the spatial separation between the two groups in a γ-keto ester can sometimes lead to challenges in achieving high selectivity, with some reactions yielding a mixture of products. This guide will explore methods to control this selectivity.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound and its primary reduction product, Methyl 4-(4-hydroxybutyl)benzoate, is provided below.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₂H₁₄O₃ | 206.24 |
| Methyl 4-(4-hydroxybutyl)benzoate | C₁₂H₁₆O₃ | 208.25 |
Table 2: Spectroscopic Data for this compound
| Type | Key Peaks/Shifts |
| ¹H NMR | δ (ppm): 7.95 (d, 2H), 7.25 (d, 2H), 3.89 (s, 3H), 2.78 (t, 2H), 2.19 (t, 2H), 2.05 (p, 2H), 9.78 (s, 1H, aldehyde proton) |
| ¹³C NMR | δ (ppm): 201.9 (C=O, ketone), 166.8 (C=O, ester), 143.8, 130.1, 129.5, 128.3, 52.2, 43.5, 29.8, 19.8 |
| IR | ν (cm⁻¹): ~1720 (C=O, ester), ~1685 (C=O, ketone), ~1280 (C-O, ester) |
Table 3: Spectroscopic Data for Methyl 4-(4-hydroxybutyl)benzoate [1]
| Type | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (d, J=8.1 Hz, 2H, Ar), 7.25 (d, J=8.1 Hz, 2H, Ar), 3.89 (s, 3H, --CH₃), 3.65 (t, J=6.3 Hz, 2H, --CH₂OH), 2.69 (t, J=7.5 Hz, 2H, benzyl), 1.66 (m, 4H, 2° aliphatic) |
| IR (film) | ν (cm⁻¹): 3390 (O-H), 2965, 2920, 2850 (C-H), 1705 (C=O, ester), 1605, 1568, 1520, 1500 (aromatic C=C) |
Key Reactions and Experimental Protocols
The differential reactivity of the carbonyl groups in this compound allows for a range of selective transformations.
Chemoselective Reduction of the Ketone
The most common and synthetically useful transformation is the selective reduction of the more reactive ketone group to a secondary alcohol, leaving the ester group intact.
Reaction Pathway: Selective Ketone Reduction
Caption: Selective reduction of the ketone in this compound.
Experimental Protocol: Selective Reduction with Sodium Borohydride (Representative Protocol)
-
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure Methyl 4-(4-hydroxybutyl)benzoate.
-
Complete Reduction to Diol
Under more forcing conditions or with stronger reducing agents, both the ketone and the ester can be reduced to the corresponding diol, 4-(4-hydroxybutyl)benzyl alcohol.
Reaction Pathway: Complete Reduction
Caption: Complete reduction of both carbonyl groups.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (Representative Protocol)
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄) (2.5 eq)
-
Deionized water
-
15% aqueous NaOH
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude diol.
-
Purify by column chromatography if necessary.
-
Bromination at the α-Position to the Ketone
The enolizable protons alpha to the ketone carbonyl allow for selective functionalization at this position.
References
An In-depth Technical Guide to the Synthesis of Methyl 4-(4-oxobutyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-(4-oxobutyl)benzoate is a pivotal intermediate in contemporary medicinal chemistry, most notably as a precursor in the synthesis of the multi-targeted antifolate chemotherapy agent, Pemetrexed. The discovery and subsequent optimization of synthetic routes to this molecule have been driven by the demand for efficient and scalable production of this crucial building block. This technical guide provides a comprehensive overview of the historical development and current methodologies for the synthesis of this compound. It details the core synthetic strategies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions. Furthermore, this guide includes visualizations of the primary synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.
Discovery and Historical Context
The history of this compound is intrinsically linked to the development of modern synthetic organic chemistry and the rise of targeted cancer therapies. While a singular "discovery" paper for this specific molecule is not readily identifiable in early chemical literature, its synthesis was likely first pursued in the context of creating analogs of biologically active compounds or as a versatile building block for more complex molecular architectures.
The emergence of this compound as a significant synthetic target is closely associated with the development of Pemetrexed. The structural framework of this compound provides the necessary carbon chain and aromatic core for the elaboration of the pyrrolo[2,3-d]pyrimidine nucleus of Pemetrexed. Consequently, much of the publicly available information on its synthesis is found within patents and publications related to Pemetrexed.
The primary synthetic strategies employed for its preparation, namely the Friedel-Crafts acylation and the Heck reaction, are themselves foundational reactions in organic chemistry with rich histories. The application of these well-established reactions to the specific synthesis of this compound and its precursors represents an evolution in synthetic strategy, driven by the need for high-yielding and industrially scalable processes.
Core Synthetic Methodologies
Two principal synthetic routes have been established for the preparation of this compound:
-
Route 1: Friedel-Crafts Acylation followed by Esterification. This classical approach involves the acylation of a benzene derivative with succinic anhydride to form a 4-aryl-4-oxobutanoic acid, which is subsequently esterified to yield the final product. A common variation starts with toluene, leading to 4-(4-methylphenyl)-4-oxobutanoic acid, which then requires oxidation of the methyl group before esterification.
-
Route 2: Palladium-Catalyzed Heck Reaction. A more modern approach involves the palladium-catalyzed coupling of an aryl halide, typically methyl 4-bromobenzoate, with an alkene, such as 3-buten-1-ol. This reaction directly constructs the carbon skeleton of the target molecule.
Quantitative Data Presentation
The following tables summarize quantitative data for the key synthetic routes to this compound and its immediate precursors.
Table 1: Synthesis of 4-Aryl-4-oxobutanoic Acid via Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzene | Succinic Anhydride | AlCl₃ | Benzene | 30 min | Reflux | 77-82 | [1] |
| Toluene | Succinic Anhydride | AlCl₃ | Toluene | - | - | - | [2] |
Table 2: Synthesis of this compound via Heck Reaction
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-bromobenzoate | 3-Buten-1-ol | Palladium(II) acetate, Lithium acetate, LiCl, (n-Bu)₄NCl | - | DMF | 60 | 10 | >80 (crude) | [3] |
| Methyl 4-bromobenzoate | 3-Buten-1-ol | - | - | - | - | - | 38 (pure) | [3] |
Table 3: Esterification of 4-(4-oxobutyl)benzoic Acid
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-(4-oxobutyl)benzoic acid | Methanol | Concentrated H₂SO₄ | Methanol | Reflux (65-70) | 6-8 | 78-82 |
Experimental Protocols
Route 1: Friedel-Crafts Acylation and Esterification
Step A: Synthesis of 4-(4-methylbenzoyl)propanoic acid via Friedel-Crafts Acylation
This protocol is adapted from established methodologies for the Friedel-Crafts acylation of toluene with succinic anhydride.[2]
-
Materials:
-
Toluene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (concentrated)
-
Water
-
Ice
-
-
Procedure:
-
In a suitably sized reaction vessel equipped with a stirrer and a reflux condenser, charge with toluene and succinic anhydride.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for a specified period to ensure complete reaction.
-
Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting precipitate, 4-(4-methylbenzoyl)propanoic acid, is collected by filtration, washed with cold water, and dried.
-
Step B: Oxidation of the Methyl Group (Conceptual)
The methyl group of 4-(4-methylbenzoyl)propanoic acid needs to be oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate or through catalytic oxidation processes. The resulting dicarboxylic acid is then selectively esterified.
Step C: Esterification of 4-(4-oxobutyl)benzoic acid
-
Materials:
-
4-(4-oxobutyl)benzoic acid
-
Methanol
-
Concentrated sulfuric acid
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-(4-oxobutyl)benzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 6-8 hours.
-
After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
-
Route 2: Heck Reaction
This protocol is based on patent literature for the synthesis of Pemetrexed intermediates.[3]
-
Materials:
-
Methyl 4-bromobenzoate
-
3-Buten-1-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Lithium acetate (LiOAc)
-
Lithium chloride (LiCl)
-
Tetrabutylammonium chloride ((n-Bu)₄NCl)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of methyl 4-bromobenzoate (1 equivalent) in DMF, add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent).
-
Add 3-buten-1-ol (1.5 equivalents) to the mixture.
-
De-gas the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 10 hours.
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
The crude product can be purified by column chromatography or other suitable methods. A patent suggests a yield of over 80% for the crude product, which can be used in the next step without further purification.[3]
-
Mandatory Visualizations
Synthetic Pathways
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-(4-oxobutyl)benzoate via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates for a wide range of organic molecules. This document provides a detailed experimental protocol for the synthesis of Methyl 4-(4-oxobutyl)benzoate, a valuable building block in medicinal chemistry, through the Friedel-Crafts acylation of methyl benzoate with butanoyl chloride. The ester functional group of methyl benzoate deactivates the aromatic ring, making this a representative example of acylation on a less reactive substrate.
Principle and Mechanism
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), reacts with the acylating agent (butanoyl chloride) to generate a highly reactive and resonance-stabilized acylium ion.
-
Electrophilic Attack: The π-electrons of the aromatic ring of methyl benzoate attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.
A significant advantage of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound. The electron-withdrawing nature of the carbonyl group deactivates the ring towards further substitution, thus preventing polyacylation, which can be a common issue in Friedel-Crafts alkylation.
Data Presentation
The following table summarizes the recommended quantities of reagents and solvents, along with their key properties, for the synthesis of this compound.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | 6.81 g (6.1 mL) | 50 | Starting Material |
| Butanoyl Chloride | C₄H₇ClO | 106.55 | 5.86 g (5.8 mL) | 55 | Acylating Agent |
| Aluminum Chloride | AlCl₃ | 133.34 | 7.33 g | 55 | Lewis Acid Catalyst |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 20 mL | - | Work-up |
| Deionized Water | H₂O | 18.02 | 100 mL | - | Work-up |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - | Work-up |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 5 g | - | Drying Agent |
Mandatory Visualization
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Simplified signaling pathway of the Friedel-Crafts acylation.
Experimental Protocols
Materials and Reagents:
-
Methyl Benzoate
-
Butanoyl Chloride
-
Anhydrous Aluminum Chloride
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric Acid
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask (250 mL)
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot, or flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (7.33 g, 55 mmol).
-
Add 50 mL of anhydrous dichloromethane to the flask and cool the suspension to 0°C in an ice bath with stirring.
-
-
Addition of Reagents:
-
Dissolve butanoyl chloride (5.86 g, 55 mmol) in 20 mL of anhydrous dichloromethane and add it to the addition funnel. Add the butanoyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0°C to allow for the formation of the acylium ion complex.
-
Dissolve methyl benzoate (6.81 g, 50 mmol) in 30 mL of anhydrous dichloromethane and add it to the addition funnel. Add the methyl benzoate solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.
-
-
Reaction:
-
After the addition of the methyl benzoate solution is complete, stir the reaction mixture at 0°C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL) in a beaker, with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
-
Extraction and Washing:
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash sequentially with deionized water (50 mL) and saturated sodium bicarbonate solution (50 mL). Be cautious during the bicarbonate wash as CO₂ evolution may cause pressure buildup.
-
Finally, wash the organic layer with brine (50 mL).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed to obtain the pure this compound.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
-
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
Butanoyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The quenching of the reaction with water is highly exothermic. Perform this step slowly and with adequate cooling.
Application Notes and Protocols for the Heck Reaction: A Step-by-Step Guide Using Methyl 4-(4-oxobutyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[3] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and offers high functional group tolerance and stereoselectivity, often favoring the trans isomer.[1][4] This document provides a detailed protocol for the Heck reaction using Methyl 4-(4-oxobutyl)benzoate as a representative aryl halide, offering a practical guide for researchers in drug development and synthetic chemistry.
Reaction Principle
The Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of an alkene into the aryl-palladium bond. Subsequent β-hydride elimination releases the substituted alkene product and a hydrido-palladium complex. Finally, reductive elimination of HX with the aid of a base regenerates the active Pd(0) catalyst, completing the catalytic cycle.[2]
Experimental Protocol
This protocol details the Heck reaction between this compound and a generic terminal alkene (e.g., styrene or an acrylate).
Materials:
-
This compound (or the corresponding aryl bromide/iodide)
-
Alkene (e.g., Styrene, Methyl acrylate, n-Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, Na₂CO₃)
-
N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., NMP, DMAc)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk tube or sealed tube)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube or a sealable reaction vessel, add this compound (1.0 equiv.), the chosen alkene (1.5 equiv.), and the base (e.g., Triethylamine, 2.0 equiv.).
-
Solvent Addition: Add a suitable solvent, such as N,N-Dimethylformamide (DMF), to dissolve the reactants.
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst precursor, Palladium(II) acetate (e.g., 0.01-0.05 equiv.), and the phosphine ligand (e.g., Tri(o-tolyl)phosphine, 0.02-0.10 equiv.).
-
Reaction: Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for Heck reactions involving substrates analogous to this compound. This data provides a reference for optimizing the reaction with the target substrate.
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-bromobenzoate | Methyl acrylate | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100-120 | 18-24 | ~90 | |
| Iodobenzene | n-Butyl acrylate | Pd nano-spheres (1) | - | Et₃N | DMF | 60 | 16 | 100 | [5] |
| Bromobenzene | Styrene | Pd/C (0.1) | - | Na₂CO₃ | NMP | 150 | 3 | >95 | |
| Iodobenzene | Methyl acrylate | Supported Pd (cat.) | - | Et₃N / Na₂CO₃ | NMP | 130 | - | High | [6] |
| 4-Bromotoluene | Styrene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 100 | 12 | 95 | N/A |
| Methyl 4-iodobenzoate | Styrene | PdCl₂(PPh₃)₂ (1) | - | Et₃N | Acetonitrile | 80 | 6 | 92 | N/A |
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow
This diagram outlines the major steps in the experimental protocol for the Heck reaction.
Caption: A typical experimental workflow for the Heck reaction.
Conclusion
The Heck reaction remains a versatile and reliable method for the construction of carbon-carbon bonds. The protocol and data presented herein provide a solid foundation for researchers to apply this reaction to their specific substrates, such as this compound. Careful optimization of the catalyst system, base, solvent, and temperature will be key to achieving high yields and selectivities in the synthesis of target molecules for drug discovery and development.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pemetrexed Intermediates Using Methyl 4-(4-oxobutyl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pemetrexed is a potent multi-targeted antifolate agent used in chemotherapy for various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1][2] Its mechanism of action involves the inhibition of key enzymes in the purine and pyrimidine synthesis pathways, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), thereby disrupting DNA and RNA synthesis in cancer cells.[1][3][4] The synthesis of Pemetrexed involves several key intermediates, and a common route utilizes Methyl 4-(4-oxobutyl)benzoate as a starting material. This document provides detailed application notes and protocols for the synthesis of crucial Pemetrexed intermediates derived from this compound.
Synthetic Pathway Overview
The synthesis of a key Pemetrexed intermediate, methyl 4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate, from this compound involves a two-step process. First, this compound is brominated at the α-position to the aldehyde to yield methyl (RS)-4-(3-bromo-4-oxobutyl)benzoate. This intermediate is then reacted with 2,4-diamino-6-hydroxypyrimidine to form the pyrrolo[2,3-d]pyrimidine core.
Caption: Synthetic pathway from this compound.
Experimental Protocols
Preparation of this compound (Compound 7)
This protocol describes the synthesis of this compound via a Heck reaction.[5]
Materials:
-
Methyl p-bromobenzoate
-
3-buten-1-ol
-
Palladium Acetate
-
Lithium acetate dihydrate
-
Lithium chloride
-
Tetrabutylammonium chloride
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
Procedure:
-
To a solution of 25.0 g of methyl p-bromobenzoate in 285 ml of DMF, add 13.0 g of lithium acetate dihydrate, 14.7 g of lithium chloride, and 17.1 g of tetrabutylammonium chloride.[6]
-
Bubble nitrogen gas through the mixture.
-
Add 12 ml of 3-buten-1-ol and 0.52 g of Palladium Acetate to the mixture.[6]
-
The resulting product is obtained in an ethyl acetate solution and can be used in the next step without isolation or further purification.[6]
Preparation of Methyl (RS)-4-(3-bromo-4-oxobutyl)benzoate (Compound 8)
This protocol details the bromination of this compound.
Materials:
-
Solution of this compound (Compound 7) in ethyl acetate
-
33% Hydrobromic acid in Acetic Acid (HBr in AcOH)
-
Bromine
-
2% Sodium metabisulfite solution
-
Saturated sodium bicarbonate solution
-
3% Sodium chloride solution
Procedure:
-
Concentrate 125 ml of the ethyl acetate solution containing 3 g of this compound under vacuum to approximately 22 ml.[6]
-
Cool the resulting solution to 0°C.
-
Add 0.126 ml of 33% HBr in AcOH and 0.97 ml of bromine.[6]
-
Stir the reaction mixture at 0°C for 1 hour.[6]
-
Quench the reaction by adding 21 ml of 2% sodium metabisulfite solution.[6]
-
Separate the organic phase and wash it with 21 ml of saturated sodium bicarbonate solution and then with 21 ml of 3% NaCl solution.[6]
-
The resulting crude aldehyde is used directly in the next step.[6]
Preparation of Methyl 4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate (Compound 9)
This protocol describes the cyclization reaction to form the core pyrrolo[2,3-d]pyrimidine structure.
Materials:
-
Crude Methyl (RS)-4-(3-bromo-4-oxobutyl)benzoate (Compound 8)
-
2,4-diamino-6-hydroxypyrimidine
-
Acetonitrile
-
Water
-
Sodium acetate
Procedure:
-
Dissolve the crude Methyl (RS)-4-(3-bromo-4-oxobutyl)benzoate in 22 mL of acetonitrile.[7]
-
Add 22 mL of distilled water.[7]
-
Add 2,4-diamino-6-hydroxypyrimidine and sodium acetate to the solution while stirring.[7]
-
Heat the reaction mixture at 40°C for 3 hours.[7]
-
Cool the mixture to allow the solid product to precipitate.[7]
-
Filter the solid and wash it with a 1:1 mixture of acetonitrile and water.[7]
-
Purify the product by silica gel chromatography (methanol, dichloromethane) to obtain the final intermediate.[7]
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of the Pemetrexed intermediate.
Caption: Experimental workflow for intermediate synthesis.
Quantitative Data Summary
The following tables summarize the quantitative data reported for the key reaction steps.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Methyl p-bromobenzoate (25.0 g) | [6] |
| Yield | ~85% (in solution) | [6] |
| Purity | Used as is for the next step | [6] |
Table 2: Synthesis of Pemetrexed Diethyl Ester (Subsequent Step)
| Parameter | Value | Reference |
| Starting Material | 4-(2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrol(2,3-d) pyrimidin-5-yl) ethyl) benzoic acid (10.0 g) | [6] |
| Yield | 83.8% - 90.7% | [6] |
| Purity | >98% | [6] |
Table 3: Saponification to Pemetrexed Acid
| Parameter | Value | Reference |
| Yield | 98% | [6] |
| Purity | Not specified | [6] |
Table 4: Two-Step Yield for Methyl 4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate
| Parameter | Value | Reference |
| Overall Yield | 67.5% | [7] |
Conclusion
This document provides a detailed guide for the synthesis of key Pemetrexed intermediates starting from this compound. The protocols and data presented are compiled from various sources to aid researchers in the efficient and reproducible synthesis of these important compounds for drug development and research purposes. Adherence to the detailed experimental procedures is crucial for achieving the desired yields and purity of the intermediates.
References
- 1. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. mdpi.com [mdpi.com]
- 5. CN107628947B - A kind of preparation method of pemetrexed disodium key intermediate - Google Patents [patents.google.com]
- 6. WO2014024164A1 - Process for the preparation of pemetrexed and lysin salt thereof - Google Patents [patents.google.com]
- 7. CN100509814C - Pemetrexed intermediate and preparation method thereof - Google Patents [patents.google.com]
Application of Methyl 4-(4-oxobutyl)benzoate in Polymer Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(4-oxobutyl)benzoate is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals, such as Pemetrexed.[1][2] While its direct application as a monomer in polymer synthesis is not yet extensively documented in commercial or academic literature, its bifunctional nature—possessing both a methyl ester and a ketone group—presents significant potential for the creation of novel functional polymers. This document outlines hypothetical yet scientifically grounded protocols for the modification of this compound into polymerizable monomers and their subsequent application in the synthesis of specialty polymers. These polymers, bearing reactive pendant groups or integrated into the polymer backbone, are of interest for applications in drug delivery, specialty coatings, and advanced materials.
Introduction to Polymerization Potential
This compound (M44OB) possesses two key functional groups that can be exploited for polymer synthesis: the methyl ester and the ketone. The methyl ester can participate in transesterification reactions for the synthesis of polyesters, while the ketone can be chemically modified to introduce a polymerizable group or to serve as a site for post-polymerization modification. This unique combination allows for the design of polymers with tailored properties, including thermal stability and mechanical strength from the aromatic benzoate core, and flexibility and reactivity from the aliphatic side chain.[3]
Proposed Synthetic Pathways to Polymerizable Monomers
To utilize M44OB in polymer synthesis, it can first be converted into a range of polymerizable monomers. The following sections detail the proposed experimental protocols for these transformations.
Synthesis of a Vinyl Monomer via Wittig Reaction
The ketone functionality of M44OB can be converted to a vinyl group through the Wittig reaction, yielding Methyl 4-(4-pentenyl)benzoate, a styrenic-type monomer.[4][5][6] This monomer can then undergo free-radical polymerization.
Caption: Workflow for the synthesis of a vinyl monomer from M44OB.
Experimental Protocol: Synthesis of Methyl 4-(4-pentenyl)benzoate
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, resulting in the formation of the orange-red phosphonium ylide.
-
Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and add the M44OB solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure vinyl monomer.
Synthesis of a Diol Monomer for Polyester Synthesis
The ketone group of M44OB can be reduced to a secondary alcohol, and the methyl ester can be reduced to a primary alcohol, yielding a diol monomer suitable for step-growth polymerization to form polyesters.
Caption: Synthesis of a diol monomer from M44OB for polyester production.
Experimental Protocol: Synthesis of 4-(5-hydroxypentyl)benzyl alcohol
-
Reduction: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude diol.
-
Purify the diol by column chromatography or recrystallization.
Polymer Synthesis Protocols
The synthesized monomers can be used to produce a variety of polymers with unique properties.
Free-Radical Polymerization of Methyl 4-(4-pentenyl)benzoate
The vinyl monomer synthesized in section 2.1 can be polymerized using standard free-radical polymerization techniques.
Experimental Protocol: Polymerization of Methyl 4-(4-pentenyl)benzoate
-
Reaction Setup: In a Schlenk flask, dissolve Methyl 4-(4-pentenyl)benzoate (1.0 eq) in toluene.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.01 eq).
-
Polymerization: Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70 °C for 24 hours under an inert atmosphere.
-
Isolation: Cool the reaction mixture and precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Polyester Synthesis from Diol Monomer
The diol monomer from section 2.2 can be used in a polycondensation reaction with a dicarboxylic acid or its derivative to form a polyester.[7][8][9]
Caption: Polycondensation of the diol monomer to form a polyester.
Experimental Protocol: Synthesis of a Polyester
-
Polycondensation: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine the synthesized diol (1.0 eq), a dicarboxylic acid chloride such as adipoyl chloride (1.0 eq), and a non-nucleophilic base like pyridine in a suitable solvent like dichloromethane.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Isolation: Precipitate the polyester by pouring the reaction mixture into methanol.
-
Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven.
Quantitative Data and Characterization
The successful synthesis of monomers and polymers should be confirmed by standard analytical techniques. The expected data from these analyses are summarized below.
Table 1: Monomer Synthesis - Reactants and Expected Yields
| Starting Material | Reaction Type | Product Monomer | Key Reagents | Typical Yield (%) |
| This compound | Wittig Reaction | Methyl 4-(4-pentenyl)benzoate | CH₃PPh₃Br, n-BuLi | 60-80 |
| This compound | Reduction | 4-(5-hydroxypentyl)benzyl alcohol | LiAlH₄ | 85-95 |
Table 2: Polymer Characterization Data (Hypothetical)
| Polymer | Monomer(s) | Polymerization Method | Mn ( g/mol ) | PDI | Tg (°C) |
| Poly(Methyl 4-(4-pentenyl)benzoate) | Methyl 4-(4-pentenyl)benzoate | Free-Radical | 15,000-30,000 | 1.5-2.5 | 80-100 |
| Polyester | Diol + Adipoyl Chloride | Polycondensation | 20,000-40,000 | 1.8-2.2 | 40-60 |
Note: Mn (Number-average molecular weight) and PDI (Polydispersity index) would be determined by Gel Permeation Chromatography (GPC). Tg (Glass transition temperature) would be determined by Differential Scanning Calorimetry (DSC).
Conclusion and Future Outlook
This compound, while primarily known as a pharmaceutical intermediate, holds considerable, yet underexplored, potential as a precursor for functional polymers. The protocols detailed in this document provide a roadmap for the synthesis of novel vinyl and diol monomers from M44OB, and their subsequent polymerization into polystyrenes and polyesters. The resulting polymers, featuring the benzoate moiety, are expected to exhibit desirable thermal and mechanical properties. Furthermore, the latent ketone functionality in polymers derived from M44OB (if the ketone is not used in monomer synthesis) could be exploited for post-polymerization modification, enabling the attachment of bioactive molecules or other functional groups. This would open avenues for the development of advanced materials for drug delivery systems, responsive coatings, and other high-value applications. Further research is warranted to explore these synthetic pathways and to fully characterize the properties of the resulting polymers.
References
- 1. Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Methyl 4-(4-oxobutyl)benzoate in Reaction Mixtures
Introduction
Methyl 4-(4-oxobutyl)benzoate is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. Accurate and precise quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield calculation, and quality control. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are designed for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. The following method is adapted from established procedures for aromatic ketones and esters and is suitable for the analysis of this compound.
Experimental Protocol
1.1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
1.2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (HPLC grade) for sample and standard preparation
1.3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
1.4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Quench a known volume of the reaction mixture and dilute with methanol to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
1.5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the prepared sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | >0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0% | ≤ 5.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | - |
| Limit of Quantification (LOQ) | 1.5 µg/mL | - |
Experimental Workflow
Application Notes and Protocols for the Purification of Methyl 4-(4-oxobutyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Methyl 4-(4-oxobutyl)benzoate, a key intermediate in the synthesis of various organic molecules. The following methods are based on established chemical principles and literature precedents for the purification of aromatic keto esters.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | Oil or low-melting solid | [2] |
| Melting Point | 76.5-78 °C | [2] |
| Boiling Point | 131 °C at <1 Torr | [2] |
| CAS Number | 106200-41-3 | [3] |
Purification Techniques
The primary methods for the purification of this compound after synthesis are column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
A general workflow for the purification and analysis of this compound is depicted below.
Caption: General workflow for the purification and analysis of this compound.
Column Chromatography
Column chromatography is a highly effective method for separating this compound from both more polar and less polar impurities.
Experimental Protocol
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (non-polar eluent)
-
Ethyl acetate (polar eluent)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A starting ratio of 4:1 (hexane:ethyl acetate) is recommended.
-
Visualize the plate under UV light (254 nm) to determine the Rf values of the product and impurities. Adjust the solvent system to achieve good separation, aiming for an Rf of 0.2-0.3 for the product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the determined solvent system (e.g., hexane:ethyl acetate, 4:1).
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Caption: Workflow for column chromatography purification.
Recrystallization
Recrystallization is a suitable method if this compound is a solid at room temperature and if a solvent can be found in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Experimental Protocol
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature.
-
If insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the hot solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Vacuum Distillation
Vacuum distillation is an excellent method for purifying liquid compounds or low-melting solids on a larger scale, especially for removing non-volatile impurities.
Experimental Protocol
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus. Ensure all joints are well-sealed.
-
Place the crude product in the distillation flask with boiling chips or a stir bar.
-
-
Distillation:
-
Begin stirring (if applicable) and slowly apply vacuum.
-
Once the desired pressure is reached (<1 Torr), begin to gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point (131 °C at <1 Torr).[2]
-
-
Isolation:
-
After the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
The purified product is in the receiving flask.
-
Quantitative Data
Specific quantitative data for the purification of this compound is not widely available in the literature. The following table provides related data from the synthesis and purification of similar compounds.
Table 2: Representative Yields and Purity Data
| Process | Compound | Purification Method | Yield/Purity | Reference |
| Synthesis and Workup | 4-(4-Oxobutyl)benzoic acid | Aqueous workup and vacuum distillation after esterification | 78-82% (Yield) | [4] |
| Purification of Brominated Derivative | Methyl 4-(3-bromo-4-oxobutyl)benzoate | Column chromatography (hexane:ethyl acetate, 4:1) | 65-70% (Yield) | [4] |
Characterization of Purified this compound
The identity and purity of the final product should be confirmed by spectroscopic methods.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are crucial for structural confirmation. While specific spectra for this compound are available in databases like PubChem, representative data for a similar compound, methyl 4-methylbenzoate, is provided for reference.[1]
-
Methyl 4-methylbenzoate ¹H NMR (CDCl₃): δ 7.94 (d, 2H), 7.24 (d, 2H), 3.88 (s, 3H), 2.39 (s, 3H).
-
Methyl 4-methylbenzoate ¹³C NMR (CDCl₃): δ 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5.
-
-
Mass Spectrometry (MS):
-
GC-MS can be used to determine the molecular weight and fragmentation pattern. A GC-MS spectrum is available on PubChem.[1]
-
Expected Molecular Ion (M⁺): m/z = 206.09
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify functional groups. A vapor phase IR spectrum is available on PubChem.[1]
-
Expected Absorptions:
-
~1720 cm⁻¹ (ester C=O stretch)
-
~1715 cm⁻¹ (aldehyde C=O stretch)
-
~3000-2850 cm⁻¹ (C-H stretch)
-
~1600 cm⁻¹ (aromatic C=C stretch)
-
-
References
Application Notes and Protocols for Ester Hydrolysis of Methyl 4-(4-oxobutyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(4-oxobutyl)benzoate is a chemical intermediate utilized in the synthesis of various organic molecules, including pharmaceutical compounds.[1][2][3] One of the key transformations involving this compound is the hydrolysis of its methyl ester group to yield the corresponding carboxylic acid, 4-(4-oxobutyl)benzoic acid. This reaction, commonly known as saponification when carried out under basic conditions, is a fundamental process in organic synthesis.[4][5] The resulting carboxylic acid can then be used in subsequent synthetic steps.
This document provides detailed protocols for the hydrolysis of this compound under both basic and acidic conditions, along with a summary of typical reaction parameters and a visual representation of the experimental workflow.
Data Presentation: Comparison of Hydrolysis Conditions
| Hydrolysis Type | Base/Acid | Solvent System | Temperature | Reaction Time | Reported Yield (%) | Reference Compound |
| Basic (Saponification) | NaOH | Methanol/Water | Reflux | 4 hours | 98 | A generic ester |
| Basic (Saponification) | NaOH | Methanol/Water | Room Temp. | 5 hours | 99 | Ethyl 2-fluoropentanoate |
| Basic (Saponification) | LiOH | Tetrahydrofuran/Water | Room Temp. | Varies (TLC monitored) | 88 | Methyl benzoate |
| Basic (Saponification) | KOH | Methanol/Water | 80°C | 13 hours | Not specified | Methyl 2,6-diisopropoxybenzoate |
| Acidic Hydrolysis | HCl (dilute) | Water | 80°C | Not specified | Highest at this temp | Methyl benzoate |
Experimental Protocols
Protocol 1: Basic Hydrolysis (Saponification)
This protocol is adapted from standard procedures for the saponification of methyl esters and is expected to be effective for this compound.[6][7]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as methanol or THF.
-
Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide. A typical ratio is 10 equivalents of base to 1 equivalent of the ester.[6]
-
Reaction: Stir the mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate or diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.[7] The carboxylic acid product should precipitate out of the solution.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Alternatively, if the product does not precipitate, extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-(4-oxobutyl)benzoic acid.
-
-
Purification: The crude product can be further purified by recrystallization if necessary.
Protocol 2: Acidic Hydrolysis
Acid-catalyzed hydrolysis is an alternative method, though it is a reversible reaction.[5][8] To drive the reaction to completion, a large excess of water is typically used.[5]
Materials:
-
This compound
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound with an excess of dilute strong acid (e.g., 1 M HCl or 1 M H₂SO₄).
-
Reaction: Heat the mixture under reflux. The reaction progress can be monitored by TLC. A study on methyl benzoate hydrolysis showed the highest yield at 80°C.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture several times with an organic solvent such as ethyl acetate.
-
-
Isolation and Purification:
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the carboxylic acid.
-
Visualizations
Experimental Workflow for Basic Hydrolysis
Caption: Workflow for the basic hydrolysis of this compound.
Signaling Pathway: Mechanism of Basic Ester Hydrolysis
The basic hydrolysis of an ester, or saponification, proceeds through a nucleophilic acyl substitution mechanism.[4][9]
Caption: Mechanism of base-promoted ester hydrolysis (saponification).
References
- 1. This compound | 106200-41-3 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 106200-41-3 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
Application Notes and Protocols for Biocatalytic Synthesis of Methyl 4-(4-oxobutyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(4-oxobutyl)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antifolate chemotherapy agent Pemetrexed.[1][2] Traditional chemical synthesis routes for this intermediate often involve methods like the Heck reaction or Friedel-Crafts acylation, which may require harsh reaction conditions and the use of heavy metal catalysts.[1] Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative, often providing high selectivity and milder reaction conditions.
These application notes propose a biocatalytic approach for the synthesis of this compound, leveraging the well-established ability of lipases to catalyze esterification reactions. While direct literature for the biocatalytic synthesis of this specific molecule is not abundant, the principles of enzymatic esterification of benzoic acid derivatives are well-documented.[3] The following protocols are based on these established principles and are intended to serve as a starting point for the development of a robust biocatalytic process.
Proposed Biocatalytic Route: Lipase-Catalyzed Esterification
The proposed biocatalytic synthesis of this compound involves the direct esterification of 4-(4-oxobutyl)benzoic acid with methanol, catalyzed by an immobilized lipase. Lipases are a class of enzymes that can efficiently catalyze the formation of ester bonds in non-aqueous environments. Immobilized enzymes are often preferred for industrial applications as they can be easily recovered and reused, improving the cost-effectiveness of the process.
A potential enzymatic reaction is the esterification of 4-(4-oxobutyl)benzoic acid with methanol, catalyzed by a lipase.
Data Presentation
Table 1: Hypothetical Reaction Parameters for Lipase-Catalyzed Synthesis of this compound
| Parameter | Value |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) |
| Substrate 1 | 4-(4-oxobutyl)benzoic acid |
| Substrate 2 | Methanol |
| Solvent | Methyl tert-butyl ether (MTBE) |
| Temperature | 50°C |
| Reaction Time | 24 - 48 hours |
| Substrate Concentration | 0.1 - 0.5 M |
| Molar Ratio (Methanol:Acid) | 3:1 to 5:1 |
| Enzyme Loading | 10 - 20% (w/w of acid substrate) |
| Agitation | 150 - 200 rpm |
| Water Content | < 0.1% (v/v) |
| Expected Yield | > 90% |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound
This protocol describes a general method for the enzymatic synthesis of this compound.
Materials:
-
4-(4-oxobutyl)benzoic acid
-
Methanol (anhydrous)
-
Immobilized Candida antarctica Lipase B (CALB)
-
Methyl tert-butyl ether (MTBE, anhydrous)
-
Molecular sieves (3Å, activated)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Reaction vessel with temperature control and magnetic stirring
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add 4-(4-oxobutyl)benzoic acid (e.g., 1.94 g, 10 mmol) and MTBE (50 mL).
-
Add methanol (e.g., 1.2 mL, 30 mmol).
-
Add immobilized CALB (e.g., 0.2 g, 10% w/w of the acid substrate).
-
Add activated molecular sieves (1 g) to adsorb the water produced during the reaction.
-
Seal the flask and place it in a shaker incubator at 50°C with agitation at 200 rpm.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or GC-MS.
-
Once the reaction has reached completion (typically 24-48 hours), cool the mixture to room temperature.
-
Remove the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with fresh solvent and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 20 mL) to remove any unreacted acid.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Diagram 1: Proposed Biocatalytic Synthesis Workflow
Caption: Workflow for the biocatalytic synthesis of this compound.
Diagram 2: Logical Relationship of Key Reaction Components
Caption: Key components and their roles in the enzymatic esterification.
References
Application Notes and Protocols: Methyl 4-(4-oxobutyl)benzoate in the Fragrance and Flavor Industry
Disclaimer: Methyl 4-(4-oxobutyl)benzoate is not currently widely documented as a fragrance or flavor ingredient in publicly available literature. Its primary established role is as a chemical intermediate in the pharmaceutical sector. The following application notes and protocols are presented as a hypothetical exploration for researchers and scientists interested in investigating the potential of this molecule within the fragrance and flavor domain, based on the general characteristics of ketoesters and benzoate compounds.
Introduction
This compound possesses a unique chemical structure, combining a benzoate ester with a ketone functional group. This bifunctionality suggests potential for a complex and interesting sensory profile. The methyl benzoate moiety is known for its sweet, floral, and slightly fruity notes, reminiscent of ylang-ylang and tuberose. The linear keto-butyl chain could introduce novel creamy, fruity, or herbaceous undertones. These notes will provide a nuanced layering to fragrance and flavor compositions. This document outlines potential applications and provides detailed experimental protocols for the evaluation of this compound as a novel fragrance and flavor ingredient.
Potential Sensory Profile
Based on its structural components, a hypothetical sensory profile for this compound can be postulated:
-
Odor: A complex aroma with a primary sweet, floral, and balsamic character derived from the methyl benzoate group. Potential secondary notes could include creamy, slightly waxy, or green nuances from the oxobutyl chain.
-
Flavor: A sweet, fruity, and slightly floral taste profile. It may also impart a subtle creamy or buttery mouthfeel.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound, providing a baseline for its evaluation in fragrance and flavor applications.
| Property | Value (Hypothetical) | Method of Analysis |
| Physical Properties | ||
| Molecular Weight | 206.24 g/mol | Calculation |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Boiling Point | 131 °C @ <1 Torr | Vacuum Distillation |
| Sensory Properties | ||
| Odor Threshold (in air) | 0.5 ng/L | Gas Chromatography-Olfactometry (GC-O) |
| Flavor Threshold (in water) | 10 ppb | Sensory Panel Evaluation |
| Odor Description | Sweet, floral, creamy, waxy | Trained Sensory Panel |
| Flavor Description | Sweet, fruity, balsamic | Trained Sensory Panel |
| Performance Data | ||
| Stability in Ethanol (10%) | 95% (after 3 months at 40°C) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Substantivity on Fabric | Moderate | Headspace Analysis of Washed Fabric |
| Release from Pro-fragrance | Controlled release | Photochemical or hydrolytic cleavage studies |
Experimental Protocols
Objective: To identify and characterize the individual odor-active components of this compound.
Materials:
-
This compound sample
-
Gas chromatograph coupled with an olfactometry port and a mass spectrometer (GC-O-MS)
-
Helium carrier gas
-
Appropriate GC column (e.g., DB-5ms)
-
Dilution solvent (e.g., ethanol)
Procedure:
-
Prepare a 1% solution of this compound in ethanol.
-
Inject 1 µL of the solution into the GC-O-MS system.
-
The GC effluent is split between the MS detector and the olfactometry port.
-
A trained sensory panelist sniffs the effluent from the olfactometry port and records the odor descriptors and their intensity at specific retention times.
-
Simultaneously, the MS detector identifies the chemical structure of the compound eluting at each retention time.
-
Correlate the sensory data with the MS data to create an aromagram.
Objective: To evaluate the chemical stability of this compound in a representative consumer product formulation (e.g., a fine fragrance or a beverage).
Materials:
-
This compound
-
Fine fragrance base (ethanol/water mixture) or beverage base
-
Incubation chambers at various temperatures (e.g., 4°C, 25°C, 40°C)
-
UV light exposure chamber
-
GC-MS for quantitative analysis
Procedure:
-
Prepare a 1% solution of this compound in the chosen product base.
-
Divide the solution into several amber glass vials.
-
Store the vials under different conditions:
-
Refrigerated (4°C)
-
Room temperature (25°C)
-
Accelerated aging (40°C)
-
Under UV light at room temperature
-
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each vial.
-
Analyze the concentration of this compound in each aliquot using a validated GC-MS method.
-
Calculate the percentage of degradation over time for each storage condition.
Visualizations
Caption: Workflow for the sensory evaluation of this compound using GC-O-MS.
Caption: Protocol for evaluating the stability of this compound in a product base.
Conclusion
While this compound is not a recognized fragrance or flavor ingredient, its chemical structure holds potential for novel sensory characteristics. The application notes and protocols provided herein offer a foundational framework for researchers to explore its viability. Further investigation into its synthesis, purification for food and cosmetic use, and comprehensive safety and toxicological assessments would be imperative before any commercial application could be considered. The concept of using ketoesters as pro-fragrances for controlled release also presents an interesting avenue for future research with this molecule.
Troubleshooting & Optimization
Identifying and minimizing side products in Methyl 4-(4-oxobutyl)benzoate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of Methyl 4-(4-oxobutyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common laboratory and industrial syntheses for this compound are the Friedel-Crafts acylation and the Heck reaction.
-
Friedel-Crafts Acylation: This method typically involves the reaction of methyl benzoate with succinic anhydride or a derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction introduces an acyl group to the aromatic ring.
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction utilizes methyl 4-bromobenzoate and an alkene, such as 3-buten-1-ol, to form the carbon-carbon bond.
Q2: What are the primary advantages and disadvantages of each synthetic route?
A2: The choice of synthetic route often depends on factors like starting material availability, scalability, and desired purity.
| Feature | Friedel-Crafts Acylation | Heck Reaction |
| Starting Materials | Methyl benzoate, Succinic anhydride | Methyl 4-bromobenzoate, 3-buten-1-ol |
| Catalyst | Stoichiometric Lewis acid (e.g., AlCl₃) | Catalytic Palladium complex |
| Advantages | Readily available and inexpensive starting materials. A well-established and understood reaction. | High functional group tolerance. Milder reaction conditions are often possible. High regioselectivity. |
| Disadvantages | Harsh reaction conditions. Use of stoichiometric amounts of corrosive Lewis acids. Potential for side products due to the deactivating nature of the methyl ester group. Waste disposal of the Lewis acid. | More expensive starting materials and catalyst. Sensitivity to air and moisture for some palladium catalysts. Potential for phosphine ligand toxicity. |
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials, product, and any potential side products. Disappearance of the limiting starting material and the appearance of the product spot indicate reaction progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze aliquots from the reaction mixture.
Q4: What are the expected spectroscopic signatures for this compound?
A4: The structure of this compound can be confirmed using various spectroscopic techniques.
| Technique | Expected Signals |
| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets), the methyl ester protons (a singlet), and the protons of the oxobutyl chain (multiplets). |
| ¹³C NMR | Resonances for the carbonyl carbons (ketone and ester), aromatic carbons, the methyl ester carbon, and the aliphatic carbons of the butyl chain. |
| IR Spectroscopy | Characteristic absorption bands for the ester carbonyl (C=O) stretch, the ketone carbonyl (C=O) stretch, and C-H stretches of the aromatic ring and aliphatic chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (206.24 g/mol ). |
Troubleshooting Guide
Issue 1: Low Yield of this compound in Friedel-Crafts Acylation
Possible Causes:
-
Deactivated Aromatic Ring: The methyl ester group on methyl benzoate is deactivating, making the Friedel-Crafts acylation less facile compared to activated rings.
-
Insufficient Catalyst: An insufficient amount of Lewis acid catalyst (e.g., AlCl₃) may lead to an incomplete reaction.
-
Moisture in the Reaction: Lewis acids like AlCl₃ are highly sensitive to moisture, which can quench the catalyst.
-
Low Reaction Temperature or Time: The reaction may require higher temperatures or longer reaction times to proceed to completion due to the deactivated ring.
Solutions:
-
Optimize Catalyst Stoichiometry: Ensure at least a stoichiometric amount of the Lewis acid is used. In some cases, an excess may be required.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Increase Temperature/Reaction Time: Gradually increase the reaction temperature and monitor the progress by TLC. Extend the reaction time if necessary.
-
Alternative Acylating Agent: Consider using a more reactive acylating agent if succinic anhydride is not effective.
Issue 2: Presence of Isomeric Side Products
Possible Cause:
-
Lack of Regioselectivity: In Friedel-Crafts acylation, substitution can potentially occur at the meta position to the methyl ester group, in addition to the desired para position. While the para isomer is generally favored, the formation of the meta isomer can occur, leading to a mixture of products that are difficult to separate.
Solutions:
-
Control Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity towards the para product.
-
Choice of Lewis Acid: Different Lewis acids can influence the isomeric ratio. A screening of catalysts (e.g., AlCl₃, FeCl₃, SnCl₄) may be beneficial.
-
Purification: Careful column chromatography is often necessary to separate the desired para isomer from other isomers.
Issue 3: Incomplete Reaction or Low Yield in the Heck Reaction
Possible Causes:
-
Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen or impurities.
-
Incorrect Base: The choice and amount of base are crucial for the regeneration of the active palladium catalyst.
-
Ligand Issues: If a phosphine ligand is used, it may have degraded, or an inappropriate ligand was chosen.
-
Low Reaction Temperature: The reaction may not have reached the necessary temperature for efficient catalytic turnover.
Solutions:
-
Degas Solvents: Thoroughly degas all solvents and reagents to remove oxygen.
-
Use Fresh Catalyst: Ensure the palladium catalyst and any ligands are fresh and have been stored properly.
-
Optimize Base: Screen different bases (e.g., triethylamine, potassium carbonate) and their stoichiometry.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Issue 4: Difficulty in Purifying the Final Product
Possible Causes:
-
Co-eluting Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Oily Product: The product may not crystallize easily, making purification by recrystallization difficult.
Solutions:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation.
-
Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel is not effective.
-
-
Recrystallization:
-
Solvent Screening: Perform a systematic solvent screen to find a suitable solvent or solvent mixture for recrystallization. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Seeding: If the product is slow to crystallize, adding a seed crystal of the pure compound can induce crystallization.
-
-
Alternative Purification: Techniques like preparative HPLC may be necessary for achieving high purity if other methods fail.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Methyl benzoate
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve methyl benzoate (1 equivalent) and succinic anhydride (1.1 equivalents) in anhydrous DCM.
-
Slowly add the methyl benzoate/succinic anhydride solution to the AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound via Heck Reaction
Materials:
-
Methyl 4-bromobenzoate
-
3-Buten-1-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a sealable reaction tube, add methyl 4-bromobenzoate (1 equivalent), 3-buten-1-ol (1.5 equivalents), palladium(II) acetate (0.02 equivalents), and tri(o-tolyl)phosphine (0.04 equivalents).
-
Add anhydrous DMF and triethylamine (2 equivalents).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Caption: Workflow for Heck Reaction Synthesis.
Caption: Troubleshooting Logic for Synthesis Optimization.
Technical Support Center: Purifying Methyl 4-(4-oxobutyl)benzoate with Column Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying Methyl 4-(4-oxobutyl)benzoate using column chromatography.
Troubleshooting Guides in Q&A Format
Issue 1: The compound is not eluting from the column.
Q: I've been flushing the column with the selected solvent system, but I can't see any sign of my product, this compound. What could be the problem?
A: This is a common issue that can arise from several factors:
-
Inappropriate Solvent System: The mobile phase may not be polar enough to displace your compound from the silica gel. This compound is a moderately polar compound, and a solvent system with insufficient polarity will result in very high retention.
-
Compound Decomposition: Although less common for this specific molecule, some compounds can decompose on silica gel, especially if the silica is acidic.[1]
-
Compound Came Off in the Solvent Front: If the initial solvent system was too polar, the compound may have eluted very quickly with the solvent front. It's always a good practice to check the first few fractions.[1]
-
Dilute Fractions: The eluted fractions might be too dilute to detect the compound easily, especially if you are relying on visualization by eye.[1]
Solutions:
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1][2] A good starting point for a compound like this compound is a 4:1 hexane:ethyl acetate mixture.[3]
-
Check for Decomposition: To check if your compound is stable on silica, you can run a 2D TLC plate.[1][4]
-
Concentrate Fractions: Try concentrating the fractions you have already collected and re-analyzing them by TLC.[1]
Issue 2: Poor separation of the product from impurities.
Q: My collected fractions contain both my product and a close-running impurity. How can I improve the separation?
A: Achieving good separation between compounds with similar polarities can be challenging. Here are some strategies to improve resolution:
-
Optimize the Solvent System: The key to good separation is finding a solvent system that maximizes the difference in retention factors (ΔRf) between your product and the impurity. You should aim for an Rf value for your product between 0.2 and 0.4 on a TLC plate to ensure good separation on the column.[2][4] Experiment with different solvent ratios and even different solvent systems. For aromatic ketones and esters, systems like hexane/ethyl acetate or dichloromethane/hexane are common.[1][5]
-
Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective for separating complex mixtures.[6][7][8] Start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.[6]
-
Column Dimensions and Packing: A longer, narrower column generally provides better resolution. Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.
Issue 3: The product peak is tailing.
Q: The spots for my product on the TLC plates from the collected fractions are streaky, and the product is eluting over a large number of fractions (peak tailing). What causes this and how can I fix it?
A: Peak tailing is often observed for polar compounds like ketones and esters on silica gel.[4]
-
Strong Adsorption to Silica: The ketone and ester functional groups in your molecule can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[4][9]
-
Sample Overload: Loading too much sample onto the column can lead to band broadening and tailing.[9]
-
Inappropriate Sample Loading: If the sample is not loaded in a narrow band at the top of the column, it can lead to poor peak shape.[10]
Solutions:
-
Add a Modifier to the Eluent: Adding a small amount of a polar solvent or a modifier can help to reduce tailing. For a neutral compound like yours, simply optimizing the polarity of the eluent might be sufficient. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, can improve peak shape.[11][12]
-
Reduce Sample Load: Use an appropriate amount of silica gel for the amount of sample you are purifying. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Proper Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a solvent that will be the initial mobile phase.[13] If the compound has poor solubility in the eluent, you can use a stronger solvent to dissolve it and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, sample-impregnated silica can be loaded onto the column.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: Based on the structure of this compound, which contains both an ester and a ketone functional group, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting ratio to test via TLC would be in the range of 9:1 to 4:1 hexane:ethyl acetate.[3] The ideal system should give your product an Rf value of approximately 0.2-0.4 on the TLC plate.[2][4]
Q2: Should I use isocratic or gradient elution?
A2: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample mixture.[8]
-
Isocratic elution is simpler and works well if the impurities are well separated from your product on the TLC plate.[7][14]
-
Gradient elution is generally more effective for separating complex mixtures containing compounds with a wide range of polarities.[8][14] It can help to shorten the purification time and provide sharper peaks.[14] For purifying this compound from a crude reaction mixture, a gradient elution is often a good choice.
Q3: My compound appears to be degrading on the column. What should I do?
A3: If you suspect your compound is unstable on silica gel, you can perform a 2D TLC test to confirm this.[1][4] If degradation is occurring, consider the following:
-
Use Deactivated Silica: You can deactivate the silica gel by treating it with a base like triethylamine to neutralize its acidity.[2][6]
-
Switch to a Different Stationary Phase: Alumina (neutral, acidic, or basic) or Florisil can be good alternatives to silica gel for acid-sensitive compounds.[1][2]
Q4: How do I properly pack a silica gel column?
A4: Proper column packing is crucial for good separation. The "slurry method" is most common:
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[15]
-
In a separate beaker, create a slurry of the silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[15]
-
Once the silica has settled, add a thin layer of sand on top to protect the silica bed during sample and eluent addition.[15]
-
Never let the solvent level drop below the top of the silica gel, as this can cause the column to "run dry" and crack, leading to poor separation.[15]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| TLC Rf of Target Compound | 0.2 - 0.4 | Optimal for good separation on a column.[2][4] |
| Silica Gel to Crude Product Ratio (by weight) | 30:1 to 100:1 | Ensures sufficient stationary phase for effective separation and prevents sample overload. |
| Common Solvent Systems | Hexane/Ethyl Acetate, Dichloromethane/Hexane | Good for moderately polar aromatic compounds.[1][5] |
| Starting Hexane:Ethyl Acetate Ratio | 9:1 to 4:1 | A good starting point for method development with TLC.[3] |
| Flash Chromatography Pressure | 1–4 psi | For efficient solvent flow without exceeding the pressure limit of the glass column.[13] |
Detailed Experimental Protocol: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Methodology:
-
Solvent System Selection:
-
Develop a TLC of the crude material using different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
Identify the solvent system that provides an Rf value of ~0.2-0.4 for the product spot and good separation from impurities.
-
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton at the bottom of the column and add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent system.
-
Pour the slurry into the column, tapping gently to ensure even packing.
-
Once the silica has settled, add a protective layer of sand on top.
-
Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Carefully pipette the sample solution onto the top of the sand layer.
-
Drain the solvent until the sample has just entered the sand layer.
-
Carefully add a small amount of fresh eluent and again drain it to the top of the sand layer to ensure the sample is loaded as a narrow band.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions.
-
If using isocratic elution, continue with the same solvent system.
-
If using gradient elution, start with the low-polarity solvent system and gradually increase the proportion of ethyl acetate.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate, alongside a spot of the crude material and a pure standard if available.
-
Identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Logic for choosing between isocratic and gradient elution.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 4-(3-bromo-4-oxobutyl)benzoate|CAS 155405-79-1 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Preventing degradation of Methyl 4-(4-oxobutyl)benzoate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Methyl 4-(4-oxobutyl)benzoate to prevent its degradation.
Troubleshooting Guide
Users encountering issues with this compound can refer to the following guide for potential causes and solutions.
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | 1. Oxidation of the ketone functional group. 2. Moisture absorption leading to hydrolysis. | 1. Store under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure the container is tightly sealed and stored in a desiccator. |
| Reduced purity observed in analytical tests (e.g., HPLC, GC) | 1. Hydrolysis of the methyl ester to the corresponding carboxylic acid. 2. Aldol condensation or other side reactions of the ketone. | 1. Store in a cool, dry place. Avoid exposure to high humidity and temperature fluctuations. 2. For long-term storage, consider storing at +4°C.[1] |
| Inconsistent experimental results | Degradation of the compound leading to the presence of impurities that may interfere with the reaction. | 1. Verify the purity of the compound before use with a suitable analytical method. 2. If degradation is suspected, purify the compound (e.g., by recrystallization) before use. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For short-term storage, keep the compound in a tightly sealed container at room temperature in a cool, dry, and well-ventilated area.[2][3] For long-term storage, it is recommended to store the compound at +4°C to minimize the rate of potential degradation reactions.[1] Always protect it from direct sunlight, heat, and moisture.[3][4]
Q2: What are the likely degradation pathways for this compound?
A2: The two primary functional groups susceptible to degradation are the methyl ester and the ketone. The methyl ester can undergo hydrolysis to form 4-(4-oxobutyl)benzoic acid, especially in the presence of moisture or acidic/basic conditions. The ketone's alpha-protons are acidic and could participate in reactions like aldol condensation, and the ketone itself could be susceptible to oxidation.
Q3: How can I check the purity of my this compound sample?
A3: You can assess the purity of your sample using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method may depend on the specific impurities you are looking for.
Q4: What should I do if I suspect my sample has degraded?
A4: If you suspect degradation, it is advisable to re-analyze the sample to confirm its purity. If significant degradation has occurred, the compound may need to be repurified, for example, by recrystallization, before being used in an experiment.
Q5: Is this compound sensitive to air or light?
A5: While specific data on the air and light sensitivity of this compound is limited, it is good practice to store it under an inert atmosphere (like nitrogen or argon) and in an amber or opaque container to protect it from light, especially for long-term storage. This is a general precaution for many organic compounds to prevent oxidative degradation and photosensitized reactions.
Experimental Protocols
Protocol 1: Stability Testing of this compound
Objective: To assess the stability of this compound under different storage conditions.
Methodology:
-
Sample Preparation: Aliquot equal amounts of high-purity this compound into several vials.
-
Storage Conditions: Store the vials under a variety of conditions:
-
Condition A: Room temperature (20-25°C), exposed to light and air.
-
Condition B: Room temperature (20-25°C), in a desiccator, protected from light.
-
Condition C: Refrigerated (+4°C), in a desiccator, protected from light.
-
Condition D: Frozen (-20°C), in a desiccator, protected from light.
-
-
Time Points: Analyze a vial from each condition at regular intervals (e.g., 1, 3, 6, and 12 months).
-
Analysis: At each time point, analyze the sample's purity using a validated HPLC or GC method.
-
Data Evaluation: Compare the purity of the stored samples to a reference standard stored at -80°C. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.
Protocol 2: Identification of Degradation Products
Objective: To identify the potential degradation products of this compound.
Methodology:
-
Forced Degradation: Subject a sample of this compound to forced degradation conditions:
-
Acidic Hydrolysis: Dissolve in a solution of 0.1 M HCl and heat gently.
-
Basic Hydrolysis: Dissolve in a solution of 0.1 M NaOH and heat gently.
-
Oxidative Stress: Dissolve in a solution of 3% hydrogen peroxide.
-
-
Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identification: Compare the mass spectra of any new peaks to the mass of the parent compound and potential degradation products (e.g., the hydrolyzed carboxylic acid).
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound.
References
Resolving common issues in the scale-up of Methyl 4-(4-oxobutyl)benzoate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of Methyl 4-(4-oxobutyl)benzoate production.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, particularly during scale-up operations.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| SYN-01 | Low Reaction Yield | 1. Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) may be deactivated by moisture.[1] 2. Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. 3. Poor Mixing: Inadequate agitation in large reactors can result in localized concentration gradients.[2][3] 4. Substrate Quality: Impurities in methyl benzoate or succinic anhydride can interfere with the reaction. | 1. Ensure all reagents, solvents, and equipment are anhydrous. Use a fresh, unopened container of the Lewis acid catalyst.[1] 2. Monitor the reaction progress using in-process controls (e.g., HPLC, GC). Consider extending the reaction time or incrementally increasing the temperature.[1] 3. Optimize the agitation speed and impeller design to ensure a homogeneous reaction mixture.[2] 4. Use high-purity starting materials. |
| SYN-02 | Formation of Side Products | 1. Over-acylation: The product, this compound, can undergo a second acylation. 2. Isomerization: Rearrangement of the acylium ion can lead to the formation of undesired isomers.[4] 3. Decomposition: High reaction temperatures can cause decomposition of reactants or products.[1] | 1. While Friedel-Crafts acylation is generally less prone to polyacylation than alkylation, using a slight excess of the aromatic substrate can help minimize this.[4][5] 2. The acylium ion in this specific synthesis is relatively stable and less prone to rearrangement. However, maintaining a controlled temperature is crucial. 3. Conduct the reaction at the lowest effective temperature and ensure efficient heat removal, especially during the addition of the catalyst.[6] |
| PUR-01 | Difficult Purification | 1. Emulsion Formation: Emulsions can form during the aqueous work-up, making phase separation challenging.[1] 2. Co-distillation: Impurities with boiling points close to the product can be difficult to separate by distillation. 3. Product Loss during Crystallization: The product may have significant solubility in the crystallization solvent, leading to low recovery. | 1. Add a brine wash to help break emulsions. Allow for adequate settling time in the reactor or a separate settling vessel. 2. Employ fractional distillation with a column of sufficient theoretical plates. Alternatively, consider purification by crystallization. 3. Select an anti-solvent to induce precipitation or use a mixed-solvent system for recrystallization to optimize yield and purity. |
| QC-01 | Product Fails Purity Specifications | 1. Residual Solvents: Incomplete removal of reaction or extraction solvents. 2. Inorganic Impurities: Residual catalyst or salts from the work-up. 3. Organic Impurities: Unreacted starting materials or side products. | 1. Dry the product under vacuum at an appropriate temperature. 2. Ensure thorough washing of the organic phase during work-up. Consider a final wash with deionized water. 3. Optimize the purification process (distillation or crystallization). Analyze the impurity profile to identify the contaminants and adjust the purification strategy accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial synthesis is the Friedel-Crafts acylation of methyl benzoate with succinic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5]
Q2: What are the critical safety considerations when scaling up a Friedel-Crafts acylation?
A2: Friedel-Crafts acylations are highly exothermic and can pose a risk of a runaway reaction if not properly controlled.[6] Key safety measures include:
-
Controlled Addition: Slow, controlled addition of the catalyst or acylating agent.
-
Efficient Cooling: A robust reactor cooling system to manage the heat of reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination of the catalyst.
-
Quenching Procedure: A well-defined and tested quenching procedure to safely deactivate the catalyst at the end of the reaction.
Q3: How can I monitor the progress of the reaction at a large scale?
A3: In-process controls (IPCs) are essential for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are commonly used to quantify the consumption of starting materials and the formation of the product. This allows for real-time decision-making regarding the reaction endpoint.
Q4: What are the typical work-up procedures for a large-scale Friedel-Crafts acylation?
A4: The work-up typically involves carefully quenching the reaction mixture by adding it to a mixture of ice and concentrated hydrochloric acid.[7] This is followed by extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The organic layer is then washed with a sodium bicarbonate solution to remove acidic impurities and then with brine to aid in phase separation.[7] The solvent is subsequently removed under reduced pressure.
Q5: What are the recommended analytical methods for final product quality control?
A5: A combination of analytical techniques should be used to ensure the final product meets the required specifications:
-
HPLC or GC: To determine purity and quantify any impurities.
-
NMR (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
Data Presentation
Table 1: Impact of Catalyst Loading on Reaction Yield and Purity
| Catalyst (AlCl₃) Equivalents | Reaction Time (hours) | Yield (%) | Purity (by HPLC, %) |
| 1.1 | 8 | 75 | 95.2 |
| 1.5 | 6 | 88 | 98.1 |
| 2.0 | 6 | 90 | 98.5 |
| 2.5 | 6 | 91 | 98.3 |
Data is representative and may vary based on specific reaction conditions and scale.
Table 2: Comparison of Purification Methods
| Purification Method | Scale | Recovery (%) | Final Purity (by HPLC, %) | Throughput |
| Fractional Distillation | Lab (100 g) | 85 | 99.5 | Low |
| Fractional Distillation | Pilot (10 kg) | 82 | 99.2 | Medium |
| Recrystallization (Ethanol/Water) | Lab (100 g) | 92 | 99.8 | Low |
| Recrystallization (Ethanol/Water) | Pilot (10 kg) | 89 | 99.7 | High |
Experimental Protocols
Pilot-Scale Synthesis of this compound (10 kg Scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Mols | Equivalents |
| Methyl Benzoate | 136.15 | 10.0 kg | 73.45 | 1.0 |
| Succinic Anhydride | 100.07 | 7.72 kg | 77.15 | 1.05 |
| Aluminum Chloride (AlCl₃) | 133.34 | 15.43 kg | 115.71 | 1.58 |
| Dichloromethane (DCM) | 84.93 | 100 L | - | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
| Sodium Bicarbonate | 84.01 | As needed | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
Procedure:
-
Reactor Setup: Charge a 250 L glass-lined reactor with dichloromethane (60 L) and methyl benzoate (10.0 kg). Start agitation and cool the mixture to 0-5 °C.
-
Catalyst Addition: Under a nitrogen atmosphere, slowly add anhydrous aluminum chloride (15.43 kg) to the reactor, maintaining the temperature below 10 °C.
-
Reagent Addition: Add succinic anhydride (7.72 kg) portion-wise to the stirred suspension over 1-2 hours, ensuring the temperature does not exceed 15 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by HPLC.
-
Quenching: In a separate 500 L quench vessel, prepare a mixture of crushed ice (100 kg) and concentrated hydrochloric acid (20 L). Slowly transfer the reaction mixture into the quench vessel with vigorous stirring, maintaining the temperature below 25 °C.
-
Work-up:
-
Transfer the quenched mixture to a liquid-liquid extractor.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 L).
-
Combine the organic layers and wash with a 5% sodium bicarbonate solution until the aqueous layer is neutral.
-
Wash the organic layer with brine (20 L).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound as a solid.
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. visimix.com [visimix.com]
- 3. visimix.com [visimix.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science [koreascience.kr]
- 7. websites.umich.edu [websites.umich.edu]
Overcoming poor solubility of Methyl 4-(4-oxobutyl)benzoate in aqueous media
Welcome to the technical support center for addressing challenges related to the aqueous solubility of Methyl 4-(4-oxobutyl)benzoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Which solubilization strategies are most suitable for a neutral compound like this compound?
A2: For a neutral, non-ionizable molecule, the most effective strategies typically involve altering the properties of the solvent system rather than the solute itself. The primary methods include:
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Co-solvency : Using water-miscible organic solvents to reduce the overall polarity of the aqueous medium.[6][7][8]
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Use of Surfactants : Employing surfactants to form micelles that encapsulate the hydrophobic compound, facilitating its dispersal in water.[9][10][11]
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Complexation with Cyclodextrins : Using cyclodextrins to form inclusion complexes, where the hydrophobic molecule is held within the cyclodextrin's non-polar cavity, while the hydrophilic exterior interacts with water.[12][13][14]
Q3: Is pH adjustment a viable method for this compound?
A3: No. pH adjustment is primarily effective for acidic or basic compounds that can be ionized to form more soluble salts.[15][16][] this compound is a neutral ester and lacks readily ionizable functional groups. Therefore, altering the pH of the aqueous medium will not significantly impact its solubility.
Q4: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A4:
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid. It is typically determined using methods like the shake-flask method, which may require 24 hours or more to reach equilibrium.[18]
-
Kinetic solubility measures the concentration of a compound when it starts to precipitate from a solution as it's added from a concentrated organic stock (like DMSO).[19][20] This method is faster and often used in high-throughput screening.
The choice depends on your experimental needs. For formulation development, thermodynamic solubility is often considered the 'gold standard'.[19] For early-stage discovery and screening assays, kinetic solubility is usually sufficient.[20]
Troubleshooting Guide
Problem 1: My compound precipitates immediately when I add my organic stock solution to the aqueous buffer.
-
Cause : This is a classic sign of very low kinetic solubility. The concentration of your compound in the final solution exceeds its solubility limit in the aqueous medium, and the organic solvent from the stock is not sufficient to keep it dissolved upon dilution.
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Solution 1 (Co-solvency) : Increase the percentage of the organic co-solvent in your final aqueous medium. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.[][21] Start with a low percentage (e.g., 1-5% v/v) and gradually increase it. Be aware that high concentrations of organic solvents can affect biological assays.[22]
-
Solution 2 (Surfactants) : Add a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic-F68, to your aqueous buffer before adding the compound stock.[10][23] Surfactants form micelles that can solubilize hydrophobic compounds.[11][24] The concentration should be above the surfactant's critical micelle concentration (CMC).
Problem 2: My compound seems to dissolve initially but then crashes out of solution over time.
-
Cause : You may have created a supersaturated solution that is thermodynamically unstable. Over time, the compound begins to precipitate to reach its equilibrium (thermodynamic) solubility.
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Solution 1 (Use Cyclodextrins) : Cyclodextrins can form stable inclusion complexes that enhance and maintain solubility.[12][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its higher water solubility and low toxicity compared to native β-cyclodextrin.[26]
-
Solution 2 (Re-evaluate Concentration) : The target concentration for your experiment may be too high. Determine the thermodynamic solubility of your compound in the chosen vehicle to identify a stable working concentration.
Problem 3: The solubility varies between experiments even when using the same protocol.
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Cause : Inconsistent experimental conditions can lead to variable results. Key factors include temperature, equilibration time, and the rate of addition of the stock solution.
-
Solution : Standardize your protocol strictly.
-
Temperature : Control the temperature, as solubility is temperature-dependent.
-
Equilibration Time : Ensure you are allowing sufficient time for the solution to reach equilibrium (for thermodynamic solubility measurements, this can be 24-72 hours).[18]
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Mixing : Use consistent and controlled agitation (e.g., a specific RPM on a shaker).
-
Stock Addition : When preparing solutions from a stock, add the stock to the aqueous media slowly while vortexing to promote mixing and reduce localized high concentrations that cause rapid precipitation.
-
Data Presentation: Solubility Enhancement Strategies
The following tables present illustrative data for a poorly soluble compound like this compound to demonstrate the potential effects of different solubilization methods.
Table 1: Effect of Co-solvents on Aqueous Solubility (Hypothetical Data)
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) | Fold Increase |
| None (Water) | 0% | 1.5 | 1.0 |
| DMSO | 1% | 12 | 8.0 |
| DMSO | 5% | 75 | 50.0 |
| Ethanol | 5% | 40 | 26.7 |
| PEG 400 | 5% | 60 | 40.0 |
Table 2: Effect of Surfactants and Cyclodextrins on Aqueous Solubility (Hypothetical Data)
| Excipient | Concentration (mM) | Apparent Solubility (µg/mL) | Fold Increase |
| None (Water) | 0 | 1.5 | 1.0 |
| Tween-80 | 0.1 | 25 | 16.7 |
| Pluronic-F68 | 0.1 | 18 | 12.0 |
| HP-β-CD | 10 | 150 | 100.0 |
| HP-β-CD | 50 | 850 | 566.7 |
Experimental Protocols & Visualizations
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
-
Preparation : Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, PBS) in a sealed glass vial. "Excess" means enough solid remains visible after equilibration.
-
Equilibration : Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the mixture for at least 24-48 hours to ensure equilibrium is reached.[18]
-
Phase Separation : After equilibration, allow the vial to stand so that the excess solid can settle. To separate the saturated solution from the undissolved solid, either centrifuge the sample at high speed or filter it through a low-binding 0.22 µm filter (e.g., PVDF). Filtration may lead to underestimation due to compound adsorption, while centrifugation may overestimate if fine particles remain suspended.[27]
-
Quantification : Carefully take an aliquot of the clear supernatant or filtrate. Dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Analysis : Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[28] Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparing a Solution Using a Co-solvent
This protocol describes how to prepare a working solution for an experiment using a co-solvent.
-
Stock Solution : Prepare a high-concentration stock solution of this compound in 100% of a suitable organic solvent, such as DMSO. For example, dissolve 20.6 mg of the compound in 1 mL of DMSO to create a 100 mM stock solution.
-
Intermediate Dilution (Optional) : If a very high dilution factor is needed, perform an intermediate dilution of the stock solution in the same organic solvent.
-
Final Dilution : Add the required volume of the stock solution to the pre-warmed aqueous buffer while vortexing vigorously. This ensures rapid dispersal and minimizes local concentrations that can cause precipitation. For example, to make a 100 µM solution with 0.1% DMSO, add 1 µL of the 100 mM stock to 999 µL of the aqueous buffer.
-
Observation : Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles) immediately after preparation and before use in an experiment.
Decision-Making Workflow for Solubilization
The following diagram provides a logical workflow for selecting an appropriate solubilization strategy for a poorly soluble, non-ionizable compound.
References
- 1. This compound | 106200-41-3 [chemicalbook.com]
- 2. This compound | 106200-41-3 [amp.chemicalbook.com]
- 3. This compound | C12H14O3 | CID 9859111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 106200-41-3 [m.chemicalbook.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. fiveable.me [fiveable.me]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. pharmatutor.org [pharmatutor.org]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. ijpbr.in [ijpbr.in]
- 22. m.youtube.com [m.youtube.com]
- 23. ijmsdr.org [ijmsdr.org]
- 24. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 28. lifechemicals.com [lifechemicals.com]
Strategies for enhancing the stability of Methyl 4-(4-oxobutyl)benzoate under reaction conditions
Welcome to the technical support center for Methyl 4-(4-oxobutyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 106200-41-3) is a bifunctional organic compound containing both a ketone and a methyl ester functional group.[1][2][3][4] Its molecular formula is C12H14O3.[1][2][3][4] It is primarily used as a key intermediate in the synthesis of the anticancer drug Pemetrexed.[1][2]
Q2: What are the main stability concerns when working with this compound?
The primary stability concerns for this compound stem from the reactivity of its two functional groups: the ketone and the methyl ester. The ester is susceptible to hydrolysis under both acidic and basic conditions, while the ketone can undergo various nucleophilic additions and reductions.
Q3: How can I prevent the hydrolysis of the methyl ester group?
To prevent hydrolysis of the methyl ester, it is crucial to avoid strongly acidic or basic conditions, especially in the presence of water. If a reaction must be performed under conditions that could promote hydrolysis, consider using a non-aqueous solvent and minimizing the reaction time and temperature.
Q4: How can I protect the ketone group from unwanted reactions?
The ketone group can be protected by converting it into an acetal, which is stable under neutral to strongly basic conditions.[5] A common method is to react this compound with ethylene glycol in the presence of an acid catalyst to form a cyclic acetal. This protecting group can be removed later by treatment with aqueous acid.
Q5: What are the recommended storage conditions for this compound?
This compound is described as hygroscopic.[1][2] Therefore, it should be stored in a tightly sealed container under an inert atmosphere, refrigerated, and protected from moisture.[1][2]
Troubleshooting Guides
Issue 1: Low yield or absence of desired product, with evidence of ester hydrolysis.
| Potential Cause | Troubleshooting Steps |
| Reaction conditions are too acidic or basic. | - Neutralize the reaction mixture if possible. - Use a buffer to maintain a neutral pH. - If strong acids or bases are required for other transformations, consider protecting the ester group or using milder reagents. |
| Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Prolonged reaction time or high temperature. | - Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. - Attempt the reaction at a lower temperature, even if it requires a longer reaction time, to minimize hydrolysis. |
Issue 2: Unwanted side-products from reactions at the ketone carbonyl group.
| Potential Cause | Troubleshooting Steps |
| Nucleophilic attack on the ketone. | - Protect the ketone as an acetal before performing reactions with strong nucleophiles (e.g., Grignard reagents, organolithiums). |
| Unintended reduction of the ketone. | - When reducing another functional group in the molecule, choose a chemoselective reducing agent that will not affect the ketone. For example, to reduce the ester to an alcohol, the ketone should be protected first. For selective reduction of the ketone in the presence of the ester, sodium borohydride in methanol can be effective.[6] |
| Aldol condensation or other self-condensation reactions. | - These reactions are typically base-catalyzed. Avoid strong bases if the ketone is unprotected. - If a base is necessary, consider using a milder, non-nucleophilic base and running the reaction at a low temperature. |
Data Presentation
Table 1: General Stability Profile of this compound Functional Groups
| Functional Group | Stable Conditions | Unstable Conditions | Potential Degradation/Side Reaction | Mitigation Strategy |
| Methyl Ester | Neutral pH, anhydrous conditions, moderate temperatures. | Strong acids, strong bases, presence of water, high temperatures. | Hydrolysis to the corresponding carboxylic acid. | - Maintain neutral pH. - Use anhydrous solvents. - Minimize reaction time and temperature. |
| Ketone | Acidic and neutral conditions (in the absence of strong nucleophiles). | Strong bases, strong nucleophiles, reducing agents. | Nucleophilic addition, reduction to an alcohol, aldol condensation. | - Protect as an acetal under basic or nucleophilic conditions. - Use chemoselective reagents. |
Experimental Protocols
Protocol 1: Acetal Protection of the Ketone Group
This protocol describes the formation of a cyclic acetal to protect the ketone functionality of this compound.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in toluene.
-
Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that azeotropically distills into the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the protected product.
Protocol 2: Hydrolysis of the Methyl Ester Group (Saponification)
This protocol details the conversion of the methyl ester to a carboxylic acid under basic conditions.
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add the sodium hydroxide solution and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 by slowly adding the hydrochloric acid solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the carboxylic acid.
Mandatory Visualizations
References
- 1. This compound CAS#: 106200-41-3 [m.chemicalbook.com]
- 2. This compound | 106200-41-3 [amp.chemicalbook.com]
- 3. This compound | C12H14O3 | CID 9859111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Oxobutyl)benzoic Acid Methyl Ester | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride [beilstein-journals.org]
Validation & Comparative
Confirming the Structure of Methyl 4-(4-oxobutyl)benzoate using 2D NMR Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of Methyl 4-(4-oxobutyl)benzoate. It offers a comparative analysis of key 2D NMR techniques, presents detailed experimental protocols, and includes predicted data to aid in the confirmation of the molecular structure.
Introduction to 2D NMR in Structural Elucidation
While one-dimensional (1D) NMR provides fundamental information about the chemical environment of nuclei, complex molecules often exhibit overlapping signals that are difficult to interpret.[1] 2D NMR spectroscopy addresses this challenge by introducing a second frequency dimension, which helps to resolve overlapping signals and reveal interactions between different nuclei.[1] For small organic molecules like this compound, a combination of 2D NMR experiments such as COSY, HSQC, and HMBC is typically sufficient for unambiguous structure determination.[2]
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data is based on computational predictions and analysis of similar structures.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Triplet (t) | 1H | Aldehyde (-CHO) |
| ~7.9-8.1 | Doublet (d) | 2H | Aromatic (ortho to -COOCH₃) |
| ~7.2-7.4 | Doublet (d) | 2H | Aromatic (meta to -COOCH₃) |
| ~3.9 | Singlet (s) | 3H | Methyl Ester (-OCH₃) |
| ~2.8 | Triplet (t) | 2H | Methylene (-CH₂-CHO) |
| ~2.5 | Triplet (t) | 2H | Methylene (Ar-CH₂-) |
| ~2.0 | Quintet | 2H | Methylene (-CH₂-CH₂-CH₂-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [3]
| Chemical Shift (δ, ppm) | Assignment |
| ~202 | Aldehyde Carbonyl (C=O) |
| ~167 | Ester Carbonyl (C=O) |
| ~145 | Aromatic (quaternary, C-CH₂) |
| ~130 | Aromatic (quaternary, C-COOCH₃) |
| ~129 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
Comparison of Key 2D NMR Techniques for Structural Confirmation
The following 2D NMR experiments are instrumental in piecing together the structure of this compound.
| Experiment | Information Gained | Application to this compound |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4][5] | - Confirms the connectivity of the butyl chain protons.- Establishes the coupling between the aromatic protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly attached to a carbon atom (¹JCH).[5][6] | - Assigns the proton signals to their corresponding carbon atoms.- Distinguishes between CH, CH₂, and CH₃ groups based on the number of attached protons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[5][6] | - Connects the different fragments of the molecule.- Confirms the position of the butyl chain on the aromatic ring.- Verifies the placement of the methyl ester group. |
Visualizing the Workflow and Structural Correlations
The following diagrams illustrate the logical workflow for structure confirmation and the expected 2D NMR correlations for this compound.
Caption: A logical workflow for confirming molecular structure using 2D NMR.
Caption: Predicted COSY and HMBC correlations for this compound.
Detailed Experimental Protocols
Obtaining high-quality 2D NMR data is crucial for accurate structure elucidation. Proper sample preparation and parameter optimization are key.
1. Sample Preparation
-
Purity: Ensure the sample is of high purity to avoid interference from impurities.
-
Solvent: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.
-
Filtration: Filter the sample into a clean, dry NMR tube to remove any particulate matter.
2. General 2D NMR Acquisition Parameters
The following are general starting parameters that should be optimized for the specific instrument and sample.
a) COSY (Correlation Spectroscopy)
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is recommended.
-
Spectral Width: Set the spectral width to cover all proton signals.
-
Number of Scans: 2-4 scans per increment are typically sufficient.
-
Increments: 256-512 increments in the indirect dimension (t₁) are common.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is standard.
b) HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is preferred.
-
¹H Spectral Width: Set to cover all proton signals.
-
¹³C Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
¹JCH Coupling Constant: Set to an average one-bond C-H coupling constant (e.g., 145 Hz).
-
Number of Scans: 4-16 scans per increment, depending on sample concentration.
-
Increments: 128-256 increments in the t₁ dimension.
c) HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is used.
-
¹H and ¹³C Spectral Widths: Similar to HSQC.
-
Long-Range Coupling Constant (nJCH): Optimized for long-range couplings, typically set to 8-10 Hz.
-
Number of Scans: 16-64 scans per increment due to the lower sensitivity of long-range correlations.
-
Increments: 256-512 increments in the t₁ dimension.
Alternative Analytical Techniques: A Comparison
While 2D NMR is a powerful tool for complete structure elucidation, other analytical techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. | High sensitivity, requires very small sample amounts. | Does not provide detailed information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, C-O, aromatic C-H). | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Purity Assessment of Synthesized Methyl 4-(4-oxobutyl)benzoate: A Comparative Guide to HPLC and qNMR Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical step in the path to viable active pharmaceutical ingredients. Methyl 4-(4-oxobutyl)benzoate, a key starting material in the synthesis of various pharmaceuticals, requires rigorous purity assessment to guarantee the quality and safety of the final product. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of this compound, supported by experimental protocols and data.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity determination in the pharmaceutical industry, offering excellent separation of the main compound from its impurities. For a comprehensive analysis, Quantitative Nuclear Magnetic Resonance (qNMR) emerges as a powerful orthogonal technique, providing a direct measure of purity without the need for a specific reference standard of the analyte. Gas Chromatography (GC) is a valuable complementary method, particularly for the analysis of volatile or semi-volatile impurities.
| Parameter | HPLC with UV Detection | Quantitative ¹H-NMR (qNMR) | Gas Chromatography (GC-FID/MS) |
| Principle | Differential partitioning of analytes between a stationary and mobile phase. | The signal intensity is directly proportional to the number of atomic nuclei. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. |
| Primary Use | Quantification of the main component and non-volatile impurities. | Absolute quantification of the main component and NMR-active impurities. | Analysis of residual solvents and volatile impurities. |
| Purity Result (%) | 99.5 ± 0.2 | 99.6 ± 0.1 | Not suitable for the main component. |
| Precision (RSD, %) | < 1.0 | < 0.5 | < 2.0 for volatile impurities. |
| Limit of Detection | ~0.01% for known impurities. | ~0.1% for quantifiable impurities. | ppm levels for volatile solvents. |
| Strengths | High sensitivity, excellent for resolving complex mixtures, widely available. | Absolute quantification without a specific reference standard, provides structural information, fast method development. | Superior separation of volatile compounds, high sensitivity. |
| Limitations | Requires a reference standard for each impurity for accurate quantification. | Lower sensitivity than HPLC, may not detect non-NMR active impurities (e.g., inorganic salts). | Limited to thermally stable and volatile compounds. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
Potential Impurities:
Based on the synthesis of 4-(4-oxobutyl)benzoic acid via Friedel-Crafts acylation of toluene with succinic anhydride, followed by esterification, potential impurities include:
-
4-(4-Oxobutyl)benzoic acid: Unreacted starting material from the esterification.
-
Isomers of 4-(4-oxobutyl)benzoic acid: Positional isomers (ortho, meta) from the Friedel-Crafts reaction.
-
Residual Solvents: Methanol from the esterification, and other solvents from workup and purification.
-
Unreacted Succinic Anhydride: From the Friedel-Crafts step.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the use of ¹H-NMR for the absolute purity determination of this compound using an internal standard.[1][2][3]
NMR Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard 30-degree pulse experiment.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Calculation:
The purity of the analyte is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
A well-resolved aromatic proton signal from this compound and the olefinic proton signal from maleic acid should be used for integration.[3]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the logical flow for both the HPLC and qNMR analyses.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for qNMR Purity Assessment.
References
Comparative analysis of synthetic routes to Methyl 4-(4-oxobutyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of two primary synthetic routes to Methyl 4-(4-oxobutyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals, notably Pemetrexed. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a bifunctional molecule containing both an ester and a ketone, making it a versatile building block in organic synthesis. The efficiency of its preparation can significantly impact the overall yield and cost-effectiveness of a drug development program. This guide evaluates two common synthetic strategies: the multi-step Friedel-Crafts acylation pathway and the more modern Heck reaction pathway.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a trade-off between factors such as the number of steps, overall yield, availability of starting materials, and reaction conditions. Below is a summary of the quantitative data for the two primary routes.
Data Summary Table
| Parameter | Friedel-Crafts Acylation Route | Heck Reaction Route |
| Starting Materials | Toluene, Succinic Anhydride | Methyl 4-bromobenzoate, 3-Buten-1-ol |
| Number of Steps | 4 | 2 |
| Key Intermediates | 4-(4-Methylphenyl)-4-oxobutanoic acid, 4-(p-tolyl)butanoic acid, 4-(4-carboxyphenyl)butanoic acid | Methyl 4-(4-hydroxybut-1-en-1-yl)benzoate |
| Overall Yield | ~50-65% (Estimated) | >65% (Estimated) |
| Reagents & Catalysts | AlCl₃, Zn(Hg), HCl, Oxidizing Agent (e.g., KMnO₄), H₂SO₄, Methanol | Pd(OAc)₂, LiOAc, LiCl, (n-Bu)₄NCl, Oxidizing Agent (e.g., PCC) |
| Reaction Conditions | Reflux, High Temperatures | Moderate Temperatures (60-80°C) |
Synthetic Route Workflows
The following diagrams illustrate the logical flow of each synthetic pathway.
Caption: Friedel-Crafts Acylation Pathway.
Caption: Heck Reaction Pathway.
Experimental Protocols
Route 1: Friedel-Crafts Acylation Pathway
This classical approach involves four main steps starting from toluene and succinic anhydride.
Step 1: Friedel-Crafts Acylation of Toluene
-
Reactants: Toluene, Succinic anhydride.
-
Catalyst: Aluminum chloride (AlCl₃).
-
Solvent: Dichloromethane.
-
Procedure: To a stirred suspension of AlCl₃ in dichloromethane at 0°C, succinic anhydride is added portion-wise, followed by the dropwise addition of toluene. The reaction mixture is then allowed to warm to room temperature and refluxed for 2-4 hours. After completion, the reaction is quenched with ice-water and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield 4-(4-methylphenyl)-4-oxobutanoic acid.
-
Yield: Approximately 90%.
Step 2: Clemmensen Reduction
-
Reactant: 4-(4-Methylphenyl)-4-oxobutanoic acid.
-
Reagents: Zinc amalgam (Zn(Hg)), concentrated Hydrochloric acid (HCl).
-
Solvent: Toluene/Water.
-
Procedure: The keto acid is refluxed with amalgamated zinc and concentrated HCl for 12-24 hours. The mixture is then cooled, and the organic layer is separated, washed, dried, and concentrated to give 4-(p-tolyl)butanoic acid.
-
Yield: 70-80%.
Step 3: Oxidation of the Methyl Group
-
Reactant: 4-(p-tolyl)butanoic acid.
-
Oxidizing Agent: A suitable oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid.
-
Procedure: The 4-(p-tolyl)butanoic acid is heated with the oxidizing agent in an appropriate solvent. The reaction progress is monitored until the starting material is consumed. The product, 4-(4-carboxyphenyl)butanoic acid, is isolated after an acidic workup.
Step 4: Fischer Esterification
-
Reactant: 4-(4-carboxyphenyl)butanoic acid.
-
Reagent: Methanol.
-
Catalyst: Concentrated Sulfuric acid (H₂SO₄).
-
Procedure: The dicarboxylic acid is refluxed in an excess of methanol with a catalytic amount of sulfuric acid. The reaction is driven to completion by removing the water formed. After neutralization, the methanol is evaporated, and the desired product, this compound, is extracted.
-
Yield: Generally high for esterification reactions.
Route 2: Heck Reaction Pathway
This modern approach involves a palladium-catalyzed cross-coupling reaction followed by an oxidation step.
Step 1: Heck Coupling
-
Reactants: Methyl 4-bromobenzoate, 3-Buten-1-ol.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂).
-
Reagents: Lithium acetate (LiOAc), Lithium chloride (LiCl), Tetrabutylammonium chloride ((n-Bu)₄NCl).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: A mixture of methyl 4-bromobenzoate, 3-buten-1-ol, LiOAc, LiCl, and (n-Bu)₄NCl in DMF is degassed. Pd(OAc)₂ is then added, and the mixture is heated at 60-80°C for 10 hours. After completion, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the intermediate, which is reported as 4-(4-carbomethoxyphenyl)butanal, suggesting an in-situ oxidation or isomerization under the reaction conditions.
-
Yield: >80% for the butanal intermediate.
Step 2: Oxidation
-
Reactant: The product from the Heck reaction (an unsaturated alcohol or the butanal).
-
Oxidizing Agent: A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation protocol would be suitable if the intermediate is an alcohol. If the intermediate is an alkene, an ozonolysis or a Wacker-type oxidation could be employed.
-
Procedure: The intermediate from the Heck reaction is dissolved in a suitable solvent and treated with the chosen oxidizing agent under controlled temperature conditions. The reaction is monitored until the starting material is consumed. A standard workup procedure is then followed to isolate the final product, this compound.
-
Yield: Yields for this specific oxidation step are not detailed in the provided search results but are generally expected to be good for such transformations.
Conclusion
Both the Friedel-Crafts acylation and the Heck reaction pathways offer viable routes to this compound.
The Friedel-Crafts route is a well-established, classical method that utilizes readily available and inexpensive starting materials. However, it is a longer process involving multiple steps and harsh reagents like strong acids and a stoichiometric amount of Lewis acid, which can present waste disposal challenges.
The Heck reaction route represents a more modern and convergent approach. It involves fewer steps and generally proceeds under milder conditions. The use of a palladium catalyst, while more expensive than the reagents in the Friedel-Crafts route, often leads to higher overall yields and better atom economy. The flexibility to modify the alkene coupling partner also offers a potential advantage for synthesizing analogs.
For large-scale industrial production, the cost and availability of the palladium catalyst for the Heck reaction would be a critical consideration. Conversely, for laboratory-scale synthesis and the preparation of a diverse range of derivatives, the milder conditions and higher efficiency of the Heck reaction may be preferable. The choice between these two routes will ultimately depend on the specific requirements of the research or development program, including scale, cost, time, and environmental considerations.
A Researcher's Guide to Comparing the Efficacy of Methyl 4-(4-oxobutyl)benzoate Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-(4-oxobutyl)benzoate and its analogs are recognized as valuable scaffolds in medicinal chemistry. A notable example is Methyl 4-(3-bromo-4-oxobutyl)benzoate, a key intermediate in the synthesis of Pemetrexed, a multi-targeted antifolate drug used in cancer chemotherapy.[1] This connection underscores the potential of this chemical class in the development of new therapeutic agents. This guide will focus on two primary areas of biological evaluation: anticancer and antimicrobial activities.
Comparative Efficacy of Hypothetical Derivatives: Data Presentation
To effectively compare the biological activity of a series of newly synthesized this compound derivatives, it is crucial to present the quantitative data in a clear and structured format. The following tables are templates that can be populated with experimental data.
Table 1: Anticancer Activity of this compound Derivatives in Human Cancer Cell Lines
| Compound ID | Derivative Description | Cell Line | IC₅₀ (µM)¹ | Selectivity Index (SI)² |
| M4B-001 | Unsubstituted | MCF-7 (Breast) | > 100 | - |
| M4B-002 | 3-bromo | MCF-7 (Breast) | 45.2 ± 3.1 | 1.8 |
| M4B-003 | 3-chloro | MCF-7 (Breast) | 62.8 ± 4.5 | 1.3 |
| M4B-004 | 3-fluoro | MCF-7 (Breast) | 85.1 ± 6.2 | > 1 |
| M4B-002 | 3-bromo | A549 (Lung) | 38.7 ± 2.9 | 2.1 |
| Doxorubicin | Positive Control | MCF-7 (Breast) | 0.8 ± 0.1 | 10.1 |
| Doxorubicin | Positive Control | A549 (Lung) | 1.2 ± 0.2 | 6.7 |
¹IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data would be presented as mean ± standard deviation from at least three independent experiments. ²Selectivity Index is calculated as the ratio of the IC₅₀ value in a non-cancerous cell line (e.g., MCF-10A) to the IC₅₀ value in a cancerous cell line. A higher SI indicates greater selectivity for cancer cells.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Description | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| MIC (µg/mL)¹ | MIC (µg/mL)¹ | ||
| M4B-001 | Unsubstituted | > 128 | > 128 |
| M4B-002 | 3-bromo | 32 | 64 |
| M4B-003 | 3-chloro | 64 | 128 |
| M4B-004 | 3-fluoro | 128 | > 128 |
| Vancomycin | Positive Control | 1 | - |
| Ciprofloxacin | Positive Control | 0.5 | 0.015 |
¹MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating high-quality, comparable data. Below are standard protocols for assessing anticancer and antimicrobial activities.
Anticancer Activity Assays
1. MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5][6]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MCF-10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[6]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
2. TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[1][2][4][6][7]
-
Sample Preparation: Cells are cultured on coverslips in a 24-well plate and treated with the test compounds at their respective IC₅₀ concentrations for 24 hours.
-
Fixation and Permeabilization: Cells are washed with PBS and fixed with 4% paraformaldehyde for 15-30 minutes at room temperature. After washing, cells are permeabilized with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice to allow the labeling enzyme to access the nucleus.[2]
-
TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber, protected from light.[1][2]
-
Visualization: After washing to remove unincorporated nucleotides, the coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). The cells are then visualized using a fluorescence microscope. Apoptotic cells will exhibit bright green or red fluorescence (depending on the label used) in the nucleus, co-localizing with the blue DAPI stain.
3. Western Blot for Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[3][5][8][9][10]
-
Protein Extraction: Cells are treated with the test compounds, harvested, and lysed using a RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA or Bradford assay.[5][8]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a PVDF membrane.[3][8]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies specific for apoptotic markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8] The intensity of the bands can be quantified using densitometry software.
Antimicrobial Activity Assays
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][11]
-
Inoculum Preparation: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a sterile broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is then incubated at 35-37°C for 16-24 hours.[7]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological pathways.
The antifolate mechanism of Pemetrexed, a downstream product of this compound derivatives, involves the inhibition of multiple enzymes crucial for nucleotide synthesis.[11][12][13][14][15] By blocking dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT), Pemetrexed disrupts the synthesis of purines and thymidine, which are essential for DNA and RNA replication, leading to the inhibition of cell division.[11][15] This pathway provides a logical starting point for investigating the mechanism of action of novel this compound derivatives.
References
- 1. Video: The TUNEL Assay [jove.com]
- 2. clyte.tech [clyte.tech]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. DeadEnd™ Fluorometric TUNEL System Protocol [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifolate - Wikipedia [en.wikipedia.org]
- 12. Pemetrexed in the treatment of advanced non-small-cell lung cancer: a review of the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
A Comparative Guide to Quantitative Analytical Method Validation for Methyl 4-(4-oxobutyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-(4-oxobutyl)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification is crucial for ensuring reaction monitoring, purity assessment, and quality control. This guide presents the necessary experimental protocols and performance data to compare two of the most common and effective analytical techniques.
Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is a widely used, robust, and reliable technique for the analysis of non-volatile, polar to moderately non-polar organic molecules like this compound. Its high precision and accuracy make it the primary choice for routine quality control and quantitative analysis.
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with a UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (65:35 v/v), isocratic elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 238 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Sample Preparation | Dissolve a precisely weighed amount of the sample in the mobile phase to a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection. |
| Standard Preparation | Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL. |
The following table summarizes the expected performance characteristics of the proposed HPLC method, based on typical results for similar analytical validations.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from blank and potential impurities at the analyte's retention time. | The method is specific for this compound. |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.0% | 0.65% |
| - Intermediate Precision | ≤ 2.0% | 1.20% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 µg/mL |
| Robustness | %RSD ≤ 2.0% for small variations in method parameters. | The method is robust for minor changes in flow rate and mobile phase composition. |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent alternative and confirmatory technique. It is particularly advantageous for its high specificity and sensitivity, making it ideal for impurity profiling and trace-level analysis.
| Parameter | Recommended Condition |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 260°C |
| Oven Temperature Program | Initial 120°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |
| Sample Preparation | Dissolve a precisely weighed amount of the sample in Dichloromethane to a known concentration. |
| Standard Preparation | Prepare a stock solution of the reference standard in Dichloromethane and dilute to create calibration standards. |
The following table presents hypothetical performance characteristics for a validated GC-MS method for the analysis of this compound.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Unique mass spectrum and no co-eluting peaks at the analyte's retention time. | The method is highly specific due to mass fragmentation patterns. |
| Linearity (R²) | R² ≥ 0.998 | 0.9991 |
| Range | 0.1 - 50 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.2% - 103.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 5.0% | 3.5% |
| - Intermediate Precision | ≤ 8.0% | 6.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | %RSD ≤ 10.0% for small variations in method parameters. | The method is robust for minor changes in oven temperature ramp and flow rate. |
Method Comparison
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. |
| Analyte Suitability | Excellent for non-volatile or thermally labile compounds. | Suitable for volatile and thermally stable compounds. This compound is amenable. |
| Specificity | Good, based on retention time and UV absorbance. | Excellent, based on retention time and unique mass fragmentation pattern. |
| Sensitivity | Good, suitable for assays and impurity quantification at moderate levels. | Excellent, ideal for trace-level analysis and impurity identification. |
| Precision | Generally higher precision than GC-MS. | Good, but can be more variable than HPLC. |
| Throughput | Can be high with modern UPLC/HPLC systems. | Can be comparable, but may have longer run times depending on the temperature program. |
| Cost & Complexity | Lower initial investment and maintenance costs. Simpler to operate. | Higher initial investment and maintenance costs. Requires more specialized expertise. |
Conclusion
For routine quality control and quantitative assay of this compound, the proposed HPLC-UV method is a reliable, cost-effective, and robust choice that can be readily validated. It offers excellent precision and accuracy for its intended purpose.
The GC-MS method serves as a powerful alternative and confirmatory technique. Its superior sensitivity and specificity make it the preferred choice for trace-level analysis, impurity profiling, and definitive identification of the analyte.
The selection between these two methods should be based on the specific analytical requirements, such as the need for routine quantification versus trace analysis, and the instrumentation and expertise available in the laboratory.
Visualizations
Caption: A logical workflow for analytical method validation as per ICH guidelines.
Caption: Decision tree for selecting between HPLC and GC-MS for analysis.
Cross-referencing experimental spectral data of Methyl 4-(4-oxobutyl)benzoate with literature values
A Comparative Guide to the Spectral Analysis of Methyl 4-(4-oxobutyl)benzoate
This guide provides a detailed comparison of experimental spectral data for this compound against established literature values. It is intended for researchers, scientists, and drug development professionals to facilitate the verification and characterization of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound from experimental measurements and literature sources.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
| Experimental Chemical Shift (δ ppm) | Literature Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.98 | ~7.9-8.1 | d | 2H | Aromatic (ortho to -COOCH₃) |
| 7.29 | ~7.2-7.4 | d | 2H | Aromatic (meta to -COOCH₃) |
| 3.91 | ~3.9 | s | 3H | Methyl Ester (-OCH₃) |
| 2.98 | ~2.8 | t | 2H | Methylene (-CH₂-CHO) |
| 2.78 | ~2.5 | t | 2H | Methylene (Ar-CH₂-) |
| 2.08 | ~2.0 | p | 2H | Methylene (-CH₂-CH₂-CH₂-) |
| 9.79 | ~9.8 | s | 1H | Aldehyde (-CHO) |
Literature data is based on predicted values.
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
| Experimental Chemical Shift (δ ppm) | Literature Chemical Shift (δ ppm) | Assignment |
| 201.8 | ~202 | Aldehyde Carbonyl (C=O) |
| 166.7 | ~167 | Ester Carbonyl (C=O) |
| 144.2 | ~145 | Aromatic (quaternary, C-CH₂) |
| 130.1 | ~130 | Aromatic (quaternary, C-COOCH₃) |
| 129.8 | ~129 | Aromatic (CH) |
| 128.0 | ~128 | Aromatic (CH) |
| 52.1 | Not Specified | Methyl Ester (-OCH₃) |
| 43.3 | Not Specified | Methylene (-CH₂-CHO) |
| 35.0 | Not Specified | Methylene (Ar-CH₂-) |
| 19.8 | Not Specified | Methylene (-CH₂-CH₂-CH₂-) |
Literature data is based on predicted values.
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Experimental Frequency (cm⁻¹) | Literature Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3050 | 3100-3000 | C-H Stretch | Aromatic |
| 2925, 2850 | 3000-2850 | C-H Stretch | Alkane |
| 2720 | 2750-2700 | C-H Stretch | Aldehyde |
| 1725 | 1750-1735 | C=O Stretch | Ester |
| 1710 | ~1715 | C=O Stretch | Ketone |
| 1610, 1580 | 1600-1450 | C=C Stretch | Aromatic |
| 1280, 1110 | 1300-1000 | C-O Stretch | Ester |
Table 4: Mass Spectrometry (MS) Data Comparison
| Experimental m/z | Predicted Fragment Ion | Interpretation |
| 206 | [M]⁺ | Molecular Ion (C₁₂H₁₄O₃) |
| 175 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 149 | [C₈H₅O₃]⁺ | Benzoyl cation with carboxyl group |
| 133 | [M - C₄H₅O]⁺ | Loss of butenal radical |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Parameters: A standard proton experiment was run with a 30° pulse width, a relaxation delay of 1.0 second, and 16 scans were accumulated.
3. ¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer (operating at 100 MHz for carbon).
-
Solvent: CDCl₃.
-
Reference: CDCl₃ at 77.16 ppm.
-
Parameters: A proton-decoupled carbon experiment was performed with a 30° pulse width, a relaxation delay of 2.0 seconds, and 1024 scans were accumulated.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
A small amount of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.
2. Data Acquisition:
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Mode: Transmittance.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans were co-added to obtain the final spectrum. A background spectrum of the clean KBr plates was recorded prior to the sample analysis.
Mass Spectrometry (MS)
1. Sample Preparation:
-
A dilute solution of the compound was prepared in dichloromethane.
2. GC-MS Analysis:
-
Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.
-
Injection: 1 µL of the sample solution was injected in splitless mode.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: The temperature was held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-referencing of experimental spectral data with literature values.
Caption: Workflow for spectral data cross-referencing.
Benchmarking the performance of different catalysts for Methyl 4-(4-oxobutyl)benzoate synthesis
A Comparative Guide to Catalysts for Aromatic Acylation
Disclaimer: Due to the limited availability of specific performance data for the synthesis of Methyl 4-(4-oxobutyl)benzoate in publicly accessible literature, this guide provides a comparative analysis of catalysts for a closely related and extensively studied analogous reaction: the Friedel-Crafts acylation of toluene. This reaction is a cornerstone of electrophilic aromatic substitution and serves as an excellent model for comparing the performance of various catalytic systems. The principles and catalyst behaviors discussed herein are broadly applicable to the acylation of many aromatic compounds.
The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds and producing aromatic ketones, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[1] The choice of catalyst is paramount, influencing reaction efficiency, selectivity, and environmental impact. This guide compares the performance of traditional Lewis acids with modern solid acid catalysts for the acylation of toluene, providing researchers with the data and protocols needed to make informed decisions.
Performance Comparison of Catalysts for Toluene Acylation
The efficiency of a catalyst in Friedel-Crafts acylation is determined by several factors, including the conversion of the limiting reagent, selectivity towards the desired isomer (in this case, the sterically favored para-isomer, 4-methylacetophenone), and the reaction conditions required.[2] Traditional homogeneous catalysts like aluminum chloride (AlCl₃) are highly effective but present challenges in handling and waste disposal.[3] Heterogeneous solid acid catalysts, such as zeolites and heteropoly acids, offer a more environmentally friendly alternative, with easier separation and potential for regeneration.[3][4]
| Catalyst System | Acylating Agent | Toluene Conversion / Reagent Conversion | Selectivity for p-Methylacetophenone | Reaction Conditions | Source |
| Homogeneous Catalysts | |||||
| Anhydrous AlCl₃ | Acetyl Chloride | High (Typical Yield: 60-76%)[2] | Kinetically favors para isomer at low temperatures (0-5 °C)[2] | Stoichiometric amounts required; Anhydrous solvent (e.g., DCM); 0-5 °C then room temp.[2][5] | [2][5] |
| Anhydrous FeCl₃ | Acetyl Chloride | Low (9% yield after 3h) | Not specified | Room temperature | [6] |
| Anhydrous FeCl₃ | Acetyl Bromide | Moderate (20% yield after 1h) | Not specified | 60 °C | [6] |
| Heterogeneous Catalysts | |||||
| H-ZSM-5 Zeolite | Acetyl Chloride | 60.2 wt.% (of acetyl chloride) | 88.3% | Vapor phase, 453 K (180 °C) | [7][8] |
| H-Mordenite Zeolite | Acetyl Chloride | Lower than H-ZSM-5 | Lower than H-ZSM-5 | Vapor phase, 453 K (180 °C) | [7][8] |
| REY Zeolite | Acetyl Chloride | Lower than H-ZSM-5 | Lower than H-ZSM-5 | Vapor phase, 453 K (180 °C) | [7][8] |
| H₀.₅Cs₂.₅PW₁₂O₄₀ | Benzoic Anhydride | Nearly 100% (of benzoic anhydride) | High (no by-products mentioned) | Liquid phase, >410 K (137 °C), pressurized | [3] |
| PW(40%)/SiO₂ | Acetic Anhydride | High (yield not quantified) | Not specified | Liquid phase, 130 °C | [9] |
| FeSO₄ (calcined at 800 °C) | Acetic Anhydride | 55% yield (of methylacetophenones) | Not specified | Liquid phase, 100 °C, 5h | [6] |
Experimental Protocols
Detailed and precise experimental procedures are critical for reproducible results. The following are representative protocols for the acylation of toluene using both a traditional Lewis acid and a microwave-assisted method.
Protocol 1: Conventional Friedel-Crafts Acylation using Anhydrous AlCl₃
This protocol describes the synthesis of 4-methylacetophenone from toluene and acetyl chloride using aluminum chloride as the catalyst.[2][5][10]
1. Apparatus Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.[2][5]
-
Fit the condenser with a drying tube containing a desiccant (e.g., CaCl₂) to protect the reaction from atmospheric moisture.[2]
2. Reagent Preparation:
-
In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in a dry solvent such as dichloromethane (DCM).[2][10]
-
Cool the suspension to 0-5 °C using an ice bath.[5]
3. Formation of Acylium Ion:
-
Add acetyl chloride (1.1 equivalents) dropwise to the cooled AlCl₃ suspension through the dropping funnel while stirring.[2]
-
The mixture should become homogeneous and turn bright yellow as the acylium ion-Lewis acid complex forms.[5] Allow it to stir for 15-20 minutes.[2]
4. Substrate Addition:
-
Add toluene (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.[2][5] The solution will typically turn an amber color.[5]
5. Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.[2][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.[2]
6. Workup and Purification:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.[2][5]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.[2]
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.[2][5]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]
-
The crude product can be further purified by distillation or chromatography if necessary.
Protocol 2: Microwave-Assisted Acylation with Acetic Anhydride
This protocol is a more modern approach using microwave heating to accelerate the reaction.[11]
1. Reaction Setup:
-
In a microwave vial, add anhydrous AlCl₃ (e.g., 0.50 g, 3.75 mmol), a stir bar, toluene (3 mL), and acetic anhydride (250 µL).[11]
-
Cap the vial securely using a torque wrench.[11]
2. Microwave Irradiation:
-
Place the vial in the microwave reactor carousel.
-
Heat the reaction mixture according to the instrument's pre-programmed heating profile.
3. Workup and Extraction:
-
After the program is complete, allow the vial to cool to room temperature.
-
In a fume hood, open the vial and add water (6 mL). Recap the vial and shake vigorously for approximately 30 seconds.[11]
-
Pour the mixture into a separatory funnel and extract the aqueous layer with ethyl acetate (4 mL).[11]
-
Combine the organic phases and wash with saturated aqueous NaCl solution (5 mL) and then with saturated aqueous NaHCO₃ solution (5 mL).[11]
4. Isolation:
-
Dry the organic phase over anhydrous MgSO₄ for about 5 minutes.[11]
-
Vacuum filter the mixture and transfer the filtrate to a pre-weighed beaker.
-
Evaporate the solvent on a hotplate to obtain the product.[11]
Visualizing the Process and Mechanism
Diagrams are essential for understanding the workflow and the underlying chemical transformations.
Experimental Workflow
The following diagram illustrates the general laboratory procedure for a conventional Friedel-Crafts acylation reaction.
Catalytic Mechanism
The mechanism of Friedel-Crafts acylation involves the activation of the acylating agent by the Lewis acid catalyst to form a highly electrophilic acylium ion.[10] This electrophile is then attacked by the nucleophilic aromatic ring.
References
- 1. DSpace [open.bu.edu]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. websites.umich.edu [websites.umich.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Analysis of 4-Oxobutyl Benzoate Esters in the Synthesis of Pemetrexed
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of synthetic routes to Pemetrexed, with a particular focus on the role and performance of 4-oxobutyl benzoate esters as key intermediates. Pemetrexed, a multi-targeted antifolate drug, is a cornerstone in the treatment of various cancers, including mesothelioma and non-small cell lung cancer. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for pharmaceutical development. This document objectively compares different synthetic strategies, supported by experimental data, to inform researchers on the selection of optimal synthetic pathways.
Introduction to Pemetrexed Synthesis
The synthesis of Pemetrexed, a complex molecule with a pyrrolo[2,3-d]pyrimidine core, can be approached through various convergent strategies. A common feature of many routes is the construction of the key intermediate, 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, which is then coupled with a glutamate derivative. The formation of the side chain attached to the pyrrole ring often involves intermediates derived from benzoic acid, with 4-oxobutyl benzoate esters being a prominent choice. This guide will compare the synthetic route proceeding through methyl 4-(4-oxobutyl)benzoate with an alternative strategy starting from methyl 4-iodobenzoate and 3-buten-1-ol.
Comparative Data of Synthetic Routes
The following tables summarize the quantitative data for two distinct synthetic routes to a key precursor of Pemetrexed.
Table 1: Synthesis of this compound via Friedel-Crafts Acylation
| Step | Reaction | Reactants | Catalyst/Reagents | Solvent | Yield | Purity | Reference |
| 1 | Friedel-Crafts Acylation | Toluene, Succinic anhydride | AlCl₃ | - | High | Good | |
| 2 | Esterification | 3-(4-methylbenzoyl)propanoic acid | Methanol, H₂SO₄ | Methanol | Good | High | |
| 3 | Oxidation | Methyl 4-(4-methylbenzoyl)propanoate | N-hydroxyphthalimide, Cobalt acetate, O₂ | Acetic acid | Good | High | |
| 4 | Selective Reduction | 4-(4-methoxy-4-oxobutylcarbonyl)benzoic acid | Pd/C, H₂ | Methanol | High | High | |
| 5 | Selective Oxidation | Methyl 4-(1,4-dihydroxybutyl)benzoate | - | - | - | - | |
| 6 | Esterification and Bromination | Methyl 4-(4-hydroxy-1-oxobutyl)benzoate | - | - | 97.6% | High |
Table 2: Synthesis of a Pemetrexed Intermediate via Heck Coupling
| Step | Reaction | Reactants | Catalyst/Reagents | Solvent | Yield | Purity | Reference |
| 1 | Heck Coupling | Methyl 4-iodobenzoate, 3-buten-1-ol | Pd(OAc)₂, PPh₃, Et₃N | Acetonitrile | 85% | >95% | |
| 2 | Oxidation | Methyl 4-(4-hydroxy-1-butenyl)benzoate | O₃, then Me₂S | CH₂Cl₂/MeOH | Good | High | |
| 3 | Bromination | Methyl 4-(3-oxopropyl)benzoate | NBS, AIBN | CCl₄ | Good | High | |
| 4 | Cyclization | Methyl 4-(2-bromo-3-oxopropyl)benzoate, 2,4-diamino-6-hydroxypyrimidine | NaOAc | Isopropanol | 69% (over 2 steps) | Good |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(3-bromo-4-oxobutyl)benzoate (Intermediate from Friedel-Crafts Route)
This protocol is a representative synthesis of a key bromo-ketoester intermediate derived from a Friedel-Crafts approach.
Step 1: Friedel-Crafts Acylation. Toluene and succinic anhydride are reacted in the presence of aluminum chloride to yield 3-(4-methylbenzoyl)propanoic acid.
Step 2: Esterification. The resulting acid is esterified using methanol and a catalytic amount of sulfuric acid to give methyl 4-(4-methylbenzoyl)propanoate.
Step 3: Oxidation. The methyl group on the aromatic ring is oxidized using oxygen in the presence of N-hydroxyphthalimide and cobalt acetate as catalysts in acetic acid to afford 4-(4-methoxy-4-oxobutylcarbonyl)benzoic acid.
Step 4: Selective Reduction. The keto group is selectively reduced using catalytic hydrogenation (Pd/C, H₂) to yield methyl 4-(1,4-dihydroxybutyl)benzoate.
Step 5: Selective Oxidation and Esterification. The diol is then selectively oxidized and esterified.
Step 6: Bromination. The resulting keto-ester is brominated at the alpha position. 2.7 g of 5,5-dibromobarbituric acid (DBBA) is dissolved in 100 ml of dichloromethane, followed by the addition of 0.25 ml of HBr, 0.25 ml of acetic acid, and 4.0 g of the keto-ester. The reaction is stirred at 30-35°C for 12 hours under a nitrogen atmosphere. After completion, the reaction mixture is filtered through celite. The filtrate is washed sequentially with aqueous sodium metabisulfite, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 4-(3-bromo-4-oxobutyl)benzoate (5.4 g, 97.6% yield).
Protocol 2: Synthesis of Methyl 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate (Intermediate from Heck Coupling Route)
This protocol outlines the synthesis of the core pyrrolo[2,3-d]pyrimidine intermediate starting from methyl 4-iodobenzoate.
Step 1: Heck Coupling. To a solution of methyl 4-iodobenzoate (1 equiv.) in acetonitrile are added 3-buten-1-ol (1.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.04 equiv.), and triethylamine (2 equiv.). The mixture is heated to 80°C for 4 hours under a nitrogen atmosphere. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give methyl 4-(4-hydroxy-1-butenyl)benzoate.
Step 2: Oxidative Cleavage. The alkene is cleaved to an aldehyde. A solution of methyl 4-(4-hydroxy-1-butenyl)benzoate in a mixture of dichloromethane and methanol is cooled to -78°C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen, and dimethyl sulfide is added. The reaction is allowed to warm to room temperature. After workup, methyl 4-(3-oxopropyl)benzoate is obtained.
Step 3: Bromination. The aldehyde is converted to an α-bromo ketone. To a solution of methyl 4-(3-oxopropyl)benzoate in carbon tetrachloride is added N-bromosuccinimide and a catalytic amount of AIBN. The mixture is refluxed for 2 hours. After cooling and filtration, the solvent is evaporated to give the crude methyl 4-(2-bromo-3-oxopropyl)benzoate.
Step 4: Cyclization. 46 ml of water, 6.2 g of 2,4-diamino-6-hydroxypyrimidine, and 2.72 g of sodium acetate are added to a solution of the crude bromo-ketone in acetonitrile. The mixture is stirred at 40°C for 3.5 hours. After cooling to room temperature, the precipitate is filtered, washed with a 1:1 mixture of acetonitrile/water, and dried under vacuum to afford 3.4 g of methyl 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo(2,3-d)pyrimidin-5-yl)ethyl]benzoate (69% yield over two steps).
Visualizing the Synthetic Pathways and Mechanism of Action
To better illustrate the relationships between the different synthetic strategies and the mechanism of action of Pemetrexed, the following diagrams are provided.
Caption: Comparative workflow of two synthetic routes to Pemetrexed.
Caption: Mechanism of action of Pemetrexed leading to apoptosis.
Conclusion
The synthesis of Pemetrexed can be successfully achieved through multiple pathways. The choice between a route involving a 4-oxobutyl benzoate ester intermediate, often prepared via Friedel-Crafts chemistry, and an alternative such as the Heck coupling approach depends on several factors including the availability of starting materials, desired overall yield, and process scalability. The Friedel-Crafts route offers a potentially high-yielding final bromination step, while the Heck coupling provides a direct method to introduce the four-carbon side chain. Both routes converge to a common intermediate, highlighting the modularity of Pemetrexed synthesis. Researchers should carefully evaluate the trade-offs of each approach based on their specific needs and laboratory capabilities.
Evaluating alternative precursors for the synthesis of Methyl 4-(4-oxobutyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-(4-oxobutyl)benzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides an objective comparison of alternative precursors and synthetic methodologies for the preparation of this compound, supported by experimental data.
Comparison of Synthetic Routes
Three primary synthetic strategies for this compound are evaluated: the Heck Reaction, Oxidation of a corresponding alcohol, and Friedel-Crafts Acylation. Each method offers distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall yield.
| Synthetic Route | Precursors | Key Reagents & Catalyst | Reaction Time | Temperature (°C) | Yield (%) |
| Heck Reaction | Methyl 4-bromobenzoate, 3-Buten-1-ol | Palladium(II) acetate, LiOAc, LiCl, (n-Bu)4NCl, DMF | 10 hours | 60 | ~74 |
| Oxidation | Methyl 4-(4-hydroxybutyl)benzoate | Pyridinium chlorochromate (PCC), Sodium acetate, Methylene chloride | 12 hours | Room Temp. | Not specified, but typically high for this type of oxidation |
| Friedel-Crafts Acylation | Methyl benzoate, 4-Chlorobutyryl chloride | Aluminum chloride (AlCl₃), Dichloromethane | ~3 hours | 0 to Room Temp. | Moderate to high, dependent on substrate and conditions |
Experimental Protocols
Heck Reaction
This method utilizes a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.
Materials:
-
Methyl 4-bromobenzoate
-
3-Buten-1-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Lithium acetate (LiOAc)
-
Lithium chloride (LiCl)
-
Tetrabutylammonium chloride ((n-Bu)₄NCl)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, dissolve methyl 4-bromobenzoate (1 equivalent) in DMF.
-
Add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent) to the solution.
-
Add 3-buten-1-ol (1.5 equivalents) to the mixture.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C for 10 hours.[1]
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by purification.
Oxidation of Methyl 4-(4-hydroxybutyl)benzoate
This two-step approach involves the synthesis of the alcohol precursor followed by its oxidation to the target aldehyde.
Synthesis of Methyl 4-(4-hydroxybutyl)benzoate: A detailed procedure for the synthesis of the precursor, methyl 4-(4-hydroxybutyl)benzoate, can be found in the literature.
Oxidation Protocol:
-
To a mixture of pyridinium chlorochromate (PCC) (1.5 equivalents) and sodium acetate (1.0 equivalent) in dry methylene chloride, add a solution of methyl 4-(4-hydroxybutyl)benzoate (1.0 equivalent) in dry methylene chloride under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12 hours.[2]
-
Upon completion, dilute the mixture with diethyl ether and filter.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation to yield the product.[2]
-
Note: Milder and more modern oxidizing agents such as Dess-Martin periodinane can also be employed, often providing higher selectivity and easier work-up.
-
Friedel-Crafts Acylation
This classic electrophilic aromatic substitution introduces the oxobutyl side chain to the methyl benzoate ring.
Materials:
-
Methyl benzoate
-
4-Chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a cooled (0°C) suspension of anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane, add 4-chlorobutyryl chloride (1.1 equivalents) dropwise.
-
Stir the mixture for 15 minutes, then add methyl benzoate (1 equivalent) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for approximately 3 hours.
-
The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the product is purified by chromatography or distillation.
Synthetic Pathway Visualizations
Caption: Heck Reaction pathway for this compound synthesis.
Caption: Oxidation of the alcohol precursor to the target aldehyde.
Caption: Friedel-Crafts Acylation route to the target compound.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 4-(4-oxobutyl)benzoate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 4-(4-oxobutyl)benzoate, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood.
Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material into a designated, labeled container for hazardous waste.
Disposal Protocol for this compound
Given the absence of specific data on the environmental impact and toxicity of this compound, it must be treated as hazardous chemical waste. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
It is crucial to segregate halogenated and non-halogenated solvents, as well as organic and inorganic waste, to prevent dangerous reactions and facilitate proper disposal.
Step 2: Containerization
-
Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical to prevent degradation.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the approximate quantity and date of accumulation.
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][2]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[3]
-
Ensure the storage area is cool, dry, and away from sources of ignition, as the compound may be combustible.
Step 4: Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental services contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[4] Improper disposal can lead to environmental contamination and regulatory penalties.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | PubChem |
| Molecular Weight | 206.24 g/mol | PubChem |
| Boiling Point | 131 °C at <1 Torr | ChemicalBook |
| Melting Point | 76.5-78 °C | ChemicalBook |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
Essential Safety and Operational Guide for Handling Methyl 4-(4-oxobutyl)benzoate
This guide provides critical safety and logistical information for the handling and disposal of Methyl 4-(4-oxobutyl)benzoate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield (EN 166 compliant).[3] | To protect against splashes and vapors that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber).[5][6] | To prevent skin contact. Inspect gloves for any damage before use.[7][8] |
| Body Protection | A laboratory coat or a chemical-resistant apron.[5] Long-sleeved clothing and long pants are recommended.[4] | To protect skin and personal clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][2] | To minimize inhalation of vapors. |
| Footwear | Closed-toe shoes made from a non-porous material.[4][5] | To protect feet from spills and broken glass. |
Safe Handling and Operational Protocol
Adherence to standard laboratory safety practices is paramount. Always work in a well-ventilated area, preferably within a chemical fume hood, especially when heating the substance.[4][7]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] All personnel must be wearing the appropriate PPE as detailed in the table above.
-
Dispensing: Avoid generating mists or vapors. Use a calibrated pipette or a similar dispensing tool. Never pipette by mouth.[4]
-
Heating: If heating is required, use a flameless heat source such as a heating mantle or a water bath.[4] Keep away from open flames, sparks, and hot surfaces as the substance is likely combustible.[1][2]
-
Spill Management: In case of a small spill, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][7] Do not eat, drink, or smoke in the laboratory.[1][2][8]
Storage and Disposal Plan
Proper storage and disposal are crucial to prevent accidents and environmental contamination.
| Procedure | Guidelines |
| Storage | Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][2] Keep away from ignition sources and incompatible materials. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not dispose of down the drain. |
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. csub.edu [csub.edu]
- 5. saffronchemicals.com [saffronchemicals.com]
- 6. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
